9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)-
Description
BenchChem offers high-quality 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
36855-54-6 |
|---|---|
Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
(6-aminopurin-9-yl)-(2,3,5,6-tetramethylphenyl)methanone |
InChI |
InChI=1S/C16H17N5O/c1-8-5-9(2)11(4)12(10(8)3)16(22)21-7-20-13-14(17)18-6-19-15(13)21/h5-7H,1-4H3,(H2,17,18,19) |
InChI Key |
XJHVHCIMHGZYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)N2C=NC3=C(N=CN=C32)N)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and physicochemical properties of tetramethylbenzoyl purine amines
Molecular Weight and Physicochemical Properties of Tetramethylbenzoyl Purine Amines
Executive Summary
This technical guide provides a comprehensive physicochemical profiling of Tetramethylbenzoyl Purine Amines , with a primary focus on 9-(2,3,5,6-tetramethylbenzoyl)adenine. These compounds represent a specialized class of purine derivatives where the introduction of a sterically hindered tetramethylbenzoyl group significantly alters the lipophilicity, metabolic stability, and crystal packing of the parent purine scaffold. This guide is designed for medicinal chemists and formulation scientists to assist in the structural characterization and pharmacokinetic assessment of these sterically congested scaffolds.
Chemical Identity & Structural Analysis
The core scaffold consists of a purine amine (typically adenine) acylated with a 2,3,5,6-tetramethylbenzoyl moiety. The "tetramethyl" substitution pattern (analogous to a durene derivative) creates a "molecular shield" around the carbonyl linker, distinct from standard benzoyl derivatives.
| Property | Data Specification |
| Primary Compound | 9-(2,3,5,6-tetramethylbenzoyl)-9H-purin-6-amine |
| CAS Registry | 36855-54-6 |
| PubChem CID | 215943 |
| Molecular Formula | C₁₆H₁₇N₅O |
| Molecular Weight | 295.34 g/mol (Average) / 295.1433 Da (Monoisotopic) |
| SMILES | CC1=C(C(=C(C(=C1C(=O)N2C=NC3=C2N=CN=C3N)C)C)C) |
Structural Diagram & Numbering
The following diagram illustrates the connectivity and the steric environment created by the ortho-methyl groups.
Figure 1: Structural segmentation of 9-(2,3,5,6-tetramethylbenzoyl)adenine highlighting the steric shielding effect.
Physicochemical Profiling
The introduction of four methyl groups onto the benzoyl ring induces a drastic shift in physicochemical properties compared to unsubstituted N-benzoyl adenine.
Lipophilicity (LogP/LogD)
-
Calculated LogP (cLogP): ~2.8 – 3.2
-
Rationale: The parent adenine is polar (LogP ~ -0.4). The benzoyl group adds ~2.0 units. The four methyl groups add significant lipophilicity (+0.5 per methyl approx, but reduced by steric crowding).
-
Impact: Unlike adenine, which is water-soluble, tetramethylbenzoyl derivatives are highly lipophilic , requiring organic co-solvents (DMSO, DMF) for stock preparation.
Acid-Base Properties (pKa)
-
Purine N1 (Basic): pKa ~ 3.5 – 3.8
-
Shift: The electron-withdrawing nature of the acyl group at N9 reduces the electron density of the purine ring, slightly lowering the basicity of N1 compared to free adenine (pKa 4.2).
-
-
Amine N6 (Acidic): pKa > 14 (Very weak acid).
Solubility Profile
| Solvent | Solubility Estimate | Usage Note |
| Water (pH 7) | < 0.1 mg/mL | Practically insoluble. |
| DMSO | > 20 mg/mL | Recommended for stock solutions. |
| Ethanol | ~ 5-10 mg/mL | Moderate solubility; heating may be required. |
| 0.1 M HCl | Soluble | Protonation at N1 improves solubility. |
Synthesis & Characterization Workflow
The synthesis typically involves the acylation of the purine anion. The steric bulk of 2,3,5,6-tetramethylbenzoyl chloride requires forcing conditions or specific catalysts.
Experimental Protocol: N9-Acylation
-
Activation: Suspend Adenine (1 eq) in anhydrous DMF. Add NaH (1.1 eq) at 0°C to generate the purine anion.
-
Coupling: Add 2,3,5,6-tetramethylbenzoyl chloride (1.1 eq) dropwise.
-
Critical Step: Due to steric hindrance, the reaction may require heating to 60°C for 4-12 hours, unlike standard benzoyl chlorides which react at RT.
-
-
Quenching: Pour into ice-water. The product typically precipitates due to high lipophilicity.
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH).
Characterization Logic (QC)
-
HRMS: Look for [M+H]+ peak at 296.15 .
-
1H NMR: Distinctive singlet for methyl groups (approx 2.0-2.2 ppm). If the rotation is restricted (atropisomerism), methyl signals may split or broaden.
Figure 2: Synthetic workflow for sterically hindered purine acylation.
Pharmacokinetic Implications
Metabolic Stability (The "Durene Effect")
Standard N-benzoyl purines are rapidly hydrolyzed by plasma esterases/amidases. However, the 2,3,5,6-tetramethyl substitution creates a "molecular fortress" around the carbonyl carbon.
-
Mechanism: The ortho-methyl groups block the trajectory of nucleophilic attack by water or serine proteases.
-
Result: Significantly extended half-life (
) in plasma compared to non-substituted analogs.
Membrane Permeability
-
Lipinski Compliance:
-
MW < 500 (Pass: 295)
-
LogP < 5 (Pass: ~3.0)
-
H-Donors < 5 (Pass: 1 - Exocyclic NH2)[1]
-
H-Acceptors < 10 (Pass: 5)
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 215943, 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)-. Retrieved February 12, 2026 from [Link].
- Lister, J. H. (1996).The Chemistry of Heterocyclic Compounds, Fused Pyrimidines: Purines. Wiley-Interscience.
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[2] (Source for LogP fragment contribution principles).
Sources
Whitepaper: A Strategic Guide to the Identification and Validation of Therapeutic Targets for 9-(2,3,5,6-tetramethylbenzoyl)adenine
Executive Summary
9-(2,3,5,6-tetramethylbenzoyl)adenine represents a class of N9-substituted purine analogs with significant therapeutic potential, likely acting through the competitive inhibition of ATP-binding sites. The rational identification and validation of its molecular targets are paramount for advancing this compound into a viable clinical candidate. This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of its mechanism of action. We present a logical workflow, commencing with computational prediction and progressing through broad-scale biochemical screening to rigorous cellular validation. This document provides not only the strategic framework but also detailed, field-proven protocols for key experimental techniques, including kinase profiling, affinity chromatography-mass spectrometry (AC-MS), and cellular thermal shift assays (CETSA). The overarching goal is to equip research and development teams with a robust, self-validating system for elucidating the therapeutic targets of novel adenine-scaffold molecules, thereby accelerating the drug discovery pipeline.
Introduction: The Rationale for Target Deconvolution
The therapeutic efficacy and safety profile of any small molecule inhibitor are inextricably linked to its molecular targets. For 9-(2,3,5,6-tetramethylbenzoyl)adenine, the chemical architecture provides critical clues to its mechanism. The adenine core is a bioisostere of the adenosine moiety of ATP, suggesting a high probability of interaction with the vast family of ATP-dependent enzymes. The bulky, sterically hindered 2,3,5,6-tetramethylbenzoyl group is a key feature that likely confers specificity, preventing interactions with many housekeeping ATPases while favoring unique sub-pockets within certain protein families, such as protein kinases.
However, assuming a target based on structural analogy is insufficient for modern drug development. A systematic and unbiased approach is required to:
-
Identify On-Target(s): The primary protein(s) through which the compound exerts its therapeutic effect.
-
Uncover Off-Target(s): Secondary interactions that may lead to undesirable side effects or provide opportunities for drug repositioning.
-
Elucidate the Mechanism of Action: Understand the downstream signaling consequences of target engagement.
This guide provides the strategic and technical framework for achieving these goals.
Foundational Strategy: A Multi-Tiered Approach to Target Identification
We advocate for a sequential, evidence-based workflow that moves from broad, unbiased screening to focused, hypothesis-driven validation. This approach maximizes resource efficiency and builds a robust data package for the candidate compound.
Caption: Multi-tiered workflow for target identification and validation.
Tier 1: In Silico Prediction and Profiling
The initial phase focuses on leveraging computational methods and broad biochemical screens to generate a high-quality list of potential targets.
In Silico Target Prediction
Computational techniques serve as a cost-effective first step to prioritize protein families for experimental screening.[1] Given the compound's structure, a structure-based drug design (SBDD) approach is most appropriate.[2]
-
Methodology: Molecular docking simulations.
-
Rationale: This method computationally places the 3D structure of 9-(2,3,5,6-tetramethylbenzoyl)adenine into the ATP-binding sites of a library of protein kinase crystal structures. The goal is to predict binding affinity and pose.[3]
-
Protocol:
-
Library Preparation: Obtain a curated library of human kinase domain crystal structures from a repository like the Protein Data Bank (PDB).
-
Ligand Preparation: Generate a low-energy 3D conformation of the compound.
-
Docking Simulation: Use software (e.g., AutoDock, Glide) to systematically dock the ligand into the active site of each kinase.[4]
-
Scoring & Ranking: Rank the kinases based on the predicted binding energy (docking score). Top-ranked kinases are considered high-priority candidates.
-
Broad Kinase Profiling
In silico predictions must be confirmed experimentally. A broad kinase panel screen provides the first biochemical evidence of interaction.
-
Methodology: Competitive binding assays (e.g., Eurofins DiscoverX KINOMEscan™).
-
Rationale: These assays quantify the ability of the test compound to displace a known, tagged ligand from a large panel of kinases (typically >400). This provides unbiased, quantitative data on both potency (Kd) and selectivity.
-
Data Presentation: Results are typically presented as a "scan" tree-spot diagram, visually representing selectivity, and a table of dissociation constants (Kd) for the most potent interactions.
Table 1: Hypothetical Kinase Profiling Results
| Kinase Target | Dissociation Constant (Kd) (nM) | Percent Control (%) |
| MAPK14 (p38α) | 8.5 | 1.2 |
| CDK9/CycT1 | 25.0 | 4.5 |
| ABL1 | 150 | 22.0 |
| SRC | 800 | 65.0 |
| EGFR | >10,000 | 95.0 |
-
Interpretation: In this hypothetical example, the compound shows high affinity and selectivity for Mitogen-Activated Protein Kinase 14 (p38α) and, to a lesser extent, Cyclin-Dependent Kinase 9 (CDK9). These become our primary candidate targets.
Tier 2: Unbiased Proteome-Wide Target Identification
While kinase profiling is excellent for its intended family, it is inherently biased. To identify potential targets outside the kinome, an unbiased chemical proteomics approach is essential.[5][6]
-
Methodology: Affinity Chromatography coupled with Mass Spectrometry (AC-MS).[7]
-
Rationale: This technique uses an immobilized version of the compound to "fish" for binding partners from a complex cell lysate. Bound proteins are then identified by high-resolution mass spectrometry.[8] This method is powerful because it assesses interactions in a more physiological, competitive environment with the entire proteome present.[9]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Protocol: AC-MS
-
Probe Synthesis:
-
Causality: A critical step is designing a linker that attaches to a part of the molecule not essential for target binding. For 9-benzoyl adenine, the N6 position of the adenine ring is a common site for linker attachment that often preserves affinity for ATP-binding pockets.
-
Synthesize a derivative with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., NHS ester or alkyne for click chemistry).
-
-
Immobilization:
-
Covalently couple the synthesized probe to activated chromatography beads (e.g., NHS-activated Sepharose or Azide-functionalized beads).
-
Control: Prepare control beads where no compound is coupled (or a structurally similar but inactive analog is coupled) to identify non-specific binders.
-
-
Affinity Capture:
-
Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line where p38α or CDK9 are active).
-
Incubate the lysate with the compound-coupled beads and control beads in parallel for 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Self-Validation: Elute specifically bound proteins by incubating the beads with a high concentration of the original, free 9-(2,3,5,6-tetramethylbenzoyl)adenine. This competition-based elution is a key step to ensure that only proteins binding to the specific pharmacophore are identified.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify proteins by searching the MS/MS spectra against a protein database (e.g., UniProt).
-
Data Analysis: True targets will be highly enriched in the specific elution from the probe beads compared to the control beads.
-
Tier 3: Cellular Target Validation
Biochemical and proteomic hits must be validated in an intact cellular environment to confirm biological relevance.
Cellular Target Engagement
-
Rationale: This assay confirms that the compound physically binds to its target inside a living cell.[12] Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. This change in thermal stability is a direct proxy for target engagement.[13]
-
Protocol:
-
Treatment: Treat intact cells with the compound or a vehicle control (DMSO).
-
Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using Western Blot or other specific protein detection methods.
-
Analysis: Plot the amount of soluble protein versus temperature. A successful engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the control.
-
Caption: Ligand binding stabilizes the target protein in CETSA.
Target-Dependent Phenotypic Assays
After confirming engagement, the next step is to demonstrate that this engagement leads to a functional consequence. This is achieved by measuring a cellular process known to be modulated by the target.
-
If p38α is the validated target:
-
Rationale: p38α is a key kinase in the MAPK signaling pathway, often activated by cellular stress, and it phosphorylates downstream substrates like MK2.
-
Assay: Stimulate cells with a p38α activator (e.g., Anisomycin) in the presence and absence of 9-(2,3,5,6-tetramethylbenzoyl)adenine. Measure the phosphorylation of a downstream substrate (e.g., phospho-MK2 or phospho-HSP27) by Western Blot. A successful on-target effect will show a dose-dependent reduction in substrate phosphorylation.
-
-
If CDK9 is the validated target:
-
Rationale: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for transcriptional elongation.
-
Assay: Treat cells with the compound and measure the phosphorylation of the RNA Pol II CTD at Serine 2 (p-Ser2) by Western Blot. Inhibition of CDK9 will lead to a decrease in this phosphorylation mark and, consequently, a reduction in the mRNA levels of short-lived transcripts like MYC.
-
Genetic Validation
The final and most rigorous step is to demonstrate that the cellular phenotype caused by the compound is the same as that caused by genetically removing the target.[14]
-
Rationale: If the compound's effect is truly on-target, then reducing the expression level of the target protein should mimic or "phenocopy" the effect of the compound.[17] Furthermore, cells in which the target has been knocked out should become resistant to the effects of the compound.
-
Protocol:
-
Gene Silencing: Use siRNA or a CRISPR/Cas9 system to knock down or knock out the target gene (e.g., MAPK14) in the chosen cell line.
-
Phenotypic Comparison: Compare the phenotype of the knockdown/knockout cells to that of wild-type cells treated with the compound. For example, if the compound inhibits cell proliferation, the knockdown/knockout cells should also exhibit reduced proliferation.
-
Resistance Assay: Treat both knockdown/knockout cells and control cells with the compound. If the compound acts solely through the target, the knockdown/knockout cells should be significantly less sensitive to the compound.
-
Conclusion
The identification of therapeutic targets for a novel molecule like 9-(2,3,5,6-tetramethylbenzoyl)adenine requires a systematic, multi-layered approach that builds an unshakable case for its mechanism of action. By integrating in silico prediction, unbiased proteomics, and rigorous cellular validation techniques, researchers can move beyond simple structural analogy to a comprehensive understanding of molecular interactions. The workflow described herein provides a robust, self-validating framework designed to identify on- and off-targets with high confidence, a critical step in translating a promising chemical entity into a clinical therapeutic.
References
-
Kaieda, W. et al. (2015). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. Available at: [Link]
-
Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. Available at: [Link]
-
K-ras, G. et al. (2021). Computational/in silico methods in drug target and lead prediction. PMC. Available at: [Link]
-
Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine. Available at: [Link]
-
Ray, P. et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Briefings in Bioinformatics. Available at: [Link]
-
Bantscheff, M. et al. (2012). Profiling of Small Molecules by Chemical Proteomics. Springer Nature Experiments. Available at: [Link]
-
Müller, S. et al. (2016). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. Available at: [Link]
-
Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current Molecular Medicine. Available at: [Link]
-
Re-Sik, T. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Zhang, T. et al. (2018). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Semantic Scholar. Available at: [Link]
-
Terstappen, G. C. et al. (2007). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]
-
Yu, H. et al. (2016). A Review of Computational Methods for Predicting Drug Targets. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Bagherian, M. et al. (2021). Machine Learning for Drug-Target Interaction Prediction. MDPI. Available at: [Link]
-
Wang, Z. et al. (2018). In silico-in vitro discovery of untargeted kinase-inhibitor interactions from kinase-targeted therapies: A case study on the cancer MAPK signaling pathway. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
K-ras, G. et al. (2022). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]
-
Synthego. (2023). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego. Available at: [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Biocompare. Available at: [Link]
-
Bhardwaj, V. K. et al. (2023). In silico identification of potential protein kinase C alpha inhibitors from phytochemicals from IMPPAT database for anticancer therapeutics: a virtual screening approach. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Vasta, J. D. et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Blom, K. F. et al. (1999). Determining Affinity-Selected Ligands and Estimating Binding Affinities by Online Size Exclusion Chromatography/Liquid Chromatography−Mass Spectrometry. Journal of Combinatorial Chemistry. Available at: [Link]
-
Kamal, Z. et al. (2014). In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches. Journal of Computer Science & Systems Biology. Available at: [Link]
-
Cass, Q. B. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link]
-
Almeida, M. R. P., & Cass, Q. B. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Available at: [Link]
-
Moore, J. D. et al. (2015). The impact of CRISPR–Cas9 on target identification and validation. Drug Discovery Today. Available at: [Link]
-
Muchiri, R. N., & van Breemen, R. B. (2021). Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry. Molecules. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Wikipedia. (Date not available). Cellular thermal shift assay. Wikipedia. Available at: [Link]
Sources
- 1. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. news-medical.net [news-medical.net]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. synthego.com [synthego.com]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
Methodological & Application
Optimal solvent selection for dissolving 9-(2,3,5,6-tetramethylbenzoyl)adenine
Application Note & Protocol
Topic: Optimal Solvent Selection for Dissolving 9-(2,3,5,6-Tetramethylbenzoyl)adenine
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
I. Executive Summary
The selection of an appropriate solvent system is a critical, yet often underestimated, parameter in preclinical research and development. It directly impacts compound stability, bioavailability, and the reliability of experimental data. This document provides a comprehensive guide to selecting and validating an optimal solvent for 9-(2,3,5,6-tetramethylbenzoyl)adenine, a molecule of interest in contemporary research. We will move beyond a simple "like dissolves like" approach to present a multi-faceted strategy that considers the compound's unique structural features, alongside empirical testing protocols. This guide is designed to be a self-contained, authoritative resource, integrating theoretical principles with actionable, field-tested methodologies.
II. Theoretical Framework: A Tale of Two Moieties
The solubility characteristics of 9-(2,3,5,6-tetramethylbenzoyl)adenine are dictated by the interplay between its two primary structural components: the polar, hydrogen-bonding capable adenine core and the nonpolar, sterically hindered 2,3,5,6-tetramethylbenzoyl (durene) group.
-
Adenine Core: This purine base is inherently polar and capable of acting as both a hydrogen bond donor (at the N6 amine) and acceptor (at N1, N3, and N7). This moiety favors polar solvents, particularly those that can engage in hydrogen bonding, such as protic solvents (e.g., alcohols) or highly polar aprotic solvents (e.g., DMSO).
-
Tetramethylbenzoyl Group: The durene moiety is a bulky, nonpolar, aromatic group. The four methyl groups contribute to its lipophilicity and introduce significant steric hindrance around the benzoyl linkage. This part of the molecule will favor dissolution in nonpolar or moderately polar aprotic solvents.
The challenge, therefore, is to find a solvent system that can effectively solvate both the polar adenine head and the nonpolar tail. A single solvent may not be ideal, often necessitating the exploration of co-solvent systems.
III. Logical Workflow for Solvent Selection
The process of selecting an optimal solvent should be systematic. The following workflow provides a logical progression from theoretical selection to empirical validation.
Caption: A systematic workflow for solvent selection and validation.
IV. Experimental Protocols
A. Materials & Reagents
-
9-(2,3,5,6-tetramethylbenzoyl)adenine (solid, high purity)
-
Anhydrous solvents (ACS grade or higher):
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermomixer or shaking incubator
-
Calibrated analytical balance
-
Microcentrifuge
-
HPLC or LC-MS system for concentration analysis
B. Protocol 1: Kinetic Solubility Screening
This protocol provides a rapid assessment of solubility across a range of solvents to identify promising candidates.
-
Preparation of Compound: Weigh out approximately 10 mg of 9-(2,3,5,6-tetramethylbenzoyl)adenine into a tared 1.5 mL microcentrifuge tube. Record the exact weight.
-
Solvent Addition: Add a calculated volume of the first test solvent (e.g., DMSO) to achieve a high target concentration, for instance, 100 mM. The rationale is to start high to find the upper limit.
-
Mixing: Vortex the mixture vigorously for 2 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution. If the solid is completely dissolved, the compound is soluble at this concentration. If solid material remains, proceed to the next step.
-
Serial Dilution (if necessary): If the compound is not fully dissolved, add an additional, precise volume of solvent to dilute the concentration (e.g., to 50 mM, then 25 mM, and so on). Vortex for 2 minutes after each addition.
-
Equilibration: Allow the samples to equilibrate at room temperature for 1-2 hours. This helps to differentiate between slow dissolution and true insolubility.
-
Observation: Record the concentration at which the compound fully dissolves. This is the estimated kinetic solubility.
-
Repeat: Repeat steps 1-7 for each solvent to be tested.
C. Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)
This method determines the equilibrium solubility, which is a more accurate and thermodynamically stable measurement. This should be performed on the most promising solvents identified in Protocol 1.
-
Preparation: Add an excess amount of 9-(2,3,5,6-tetramethylbenzoyl)adenine to a known volume of the selected solvent (e.g., 5 mg in 1 mL of DMSO) in a glass vial. The goal is to have a saturated solution with undissolved solid remaining.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator or thermomixer. Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time ensures the system reaches equilibrium.
-
Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilution: Perform a precise serial dilution of the supernatant with a suitable mobile phase or solvent compatible with your analytical method.
-
Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC or LC-MS method against a standard curve of the compound.
-
Calculation: Multiply the measured concentration by the dilution factor to determine the thermodynamic solubility.
V. Data Interpretation & Solvent Selection Criteria
The ideal solvent is not necessarily the one with the highest dissolving power. A holistic approach is required.
Table 1: Hypothetical Solubility Data for 9-(2,3,5,6-tetramethylbenzoyl)adenine
| Solvent | Polarity Index | Boiling Point (°C) | Kinetic Solubility (mM) | Thermodynamic Solubility (mg/mL) | Notes |
| DMSO | 7.2 | 189 | >100 | ~45.2 | High solubility, but can be cytotoxic. |
| DMF | 6.4 | 153 | ~80 | ~35.8 | Good solvent, but toxic. |
| NMP | 6.5 | 202 | >100 | ~48.1 | Excellent solvent, less toxic than DMF. |
| THF | 4.0 | 66 | ~25 | ~11.2 | Moderate solubility, peroxide formation risk. |
| Acetonitrile | 5.8 | 82 | <10 | ~2.5 | Poor solubility. |
| Ethanol | 4.3 | 78.4 | <5 | ~1.1 | Poor solubility, potential H-bonding interference. |
Selection Considerations:
-
Required Concentration: Does the solubility meet the needs of your stock solution and final assay concentration?
-
Toxicity and Biocompatibility: For cellular assays, solvents like DMSO can have biological effects at concentrations as low as 0.1%. It is crucial to select a solvent with the lowest possible toxicity for the experimental system.
-
Downstream Assay Compatibility: The chosen solvent must not interfere with the experimental endpoint. For example, highly absorbent solvents can interfere with fluorescence-based assays.
-
Volatility: Volatile solvents like THF can evaporate quickly, leading to concentration changes over time.
-
Chemical Stability: Ensure the compound does not degrade in the chosen solvent over the experimental timeframe. A preliminary stability study (e.g., analyzing the sample by HPLC after 24 hours in the solvent) is recommended.
Based on the hypothetical data, NMP would be a strong candidate due to its high dissolving power and relatively lower toxicity compared to DMF. DMSO is also an excellent choice but requires careful control of the final concentration in biological assays.
VI. References
-
Note: As 9-(2,3,5,6-tetramethylbenzoyl)adenine is a specific, non-commercial compound, direct literature on its solubility is not available. The principles and protocols described are based on standard, authoritative practices in medicinal chemistry and pharmaceutical sciences. The following references provide the foundation for the methodologies described.
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Link to a general publisher page as direct deep links are often unstable: [Link])
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. (Link to a general publisher page: [Link])
Application Note: In Vitro Characterization and Screening of 9-(2,3,5,6-tetramethylbenzoyl)-9H-purin-6-amine (TMPB-Ade)
This Application Note is structured to guide researchers through the evaluation of 9-(2,3,5,6-tetramethylbenzoyl)-9H-purin-6-amine (hereafter referred to as TMPB-Ade ), a specialized small molecule scaffold with potent applications in Sirtuin 2 (SIRT2) inhibition and epigenetic modulation.
Executive Summary
9-(2,3,5,6-tetramethylbenzoyl)-9H-purin-6-amine is a purine-based small molecule characterized by a sterically hindered benzoyl group at the N9 position. Unlike standard N9-acyl adenines which are often labile acyl donors, the 2,3,5,6-tetramethyl substitution provides significant steric protection, rendering the compound stable enough to function as a competitive inhibitor against Sirtuin 2 (SIRT2) . SIRT2 is a critical NAD+-dependent deacetylase involved in cell cycle regulation, neurodegeneration, and tumorigenesis. This guide details protocols for validating TMPB-Ade efficacy in cell-free enzymatic assays and cellular acetylation models.
Mechanistic Insight & Scientific Rationale
The Pharmacophore
The adenine moiety of TMPB-Ade mimics the adenosine ring of NAD+ (the obligate cofactor for Sirtuins). The bulky, hydrophobic 2,3,5,6-tetramethylbenzoyl group occupies the hydrophobic "selectivity pocket" adjacent to the cofactor binding site, preventing the deacetylation of substrates such as
Stability vs. Reactivity
-
Standard N9-Acyl Adenines: typically hydrolyze rapidly in aqueous media, acting as acylating agents.
-
TMPB-Ade: The ortho-methyl groups on the benzoyl ring creating a "molecular shield," significantly retarding hydrolysis. This allows the molecule to persist in assay buffers and cell media, functioning as a non-covalent inhibitor rather than a suicide substrate.
Biological Pathway Context
SIRT2 deacetylates
Figure 1: Mechanism of Action. TMPB-Ade inhibits SIRT2, preventing the deacetylation of
Experimental Protocols
Protocol A: Fluorometric SIRT2 Deacetylation Assay (IC50 Determination)
Objective: Quantify the inhibitory potency of TMPB-Ade against recombinant human SIRT2.
Materials:
-
Recombinant Human SIRT2 Enzyme (0.5 U/µL).
-
Fluorogenic Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (p53 residue 317-320 derivative).
-
Cofactor: NAD+ (50 mM stock).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.
-
TMPB-Ade (10 mM stock in DMSO).
Procedure:
-
Preparation: Dilute TMPB-Ade in Assay Buffer to create a 10-point concentration series (e.g., 0.1 µM to 100 µM). Maintain final DMSO concentration < 1%.
-
Enzyme Mix: Add 5 µL of diluted SIRT2 enzyme to a black 96-well plate.
-
Inhibitor Addition: Add 5 µL of TMPB-Ade dilution to the wells. Incubate for 15 minutes at 37°C to allow inhibitor binding.
-
Reaction Start: Add 40 µL of Substrate Mix (containing 50 µM Fluorogenic Substrate and 500 µM NAD+).
-
Kinetic Read: Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 60 minutes at 37°C.
-
Development (Optional): If using a non-continuous substrate, add Trypsin/Developer solution after 60 mins and read endpoint fluorescence.
-
Analysis: Calculate the slope of the linear phase (RFU/min). Normalize to DMSO control (100% activity). Fit data to the Hill equation to determine IC50.
Protocol B: Cellular Tubulin Acetylation Assay (Western Blot)
Objective: Validate target engagement in cells by measuring the accumulation of Acetyl-Lys40-Tubulin.
Cell Lines: U87-MG (Glioma) or MDA-MB-231 (Breast Cancer).
Procedure:
-
Seeding: Seed cells at
cells/well in a 6-well plate. Allow attachment overnight. -
Treatment: Treat cells with TMPB-Ade (1, 5, 10, 20 µM) for 6 hours. Include a Vehicle Control (DMSO) and a Positive Control (e.g., AGK2, 10 µM).
-
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors and 1 µM Trichostatin A (TSA) (to inhibit Class I/II HDACs) and 10 mM Nicotinamide (to inhibit Sirtuins during lysis).
-
Western Blot:
-
Load 20 µg protein per lane.
-
Primary Antibody 1: Anti-Acetyl-
-Tubulin (Lys40) [Clone 6-11B-1] (1:1000). -
Primary Antibody 2: Anti-Total
-Tubulin (1:2000) (Loading Control).
-
-
Quantification: Calculate the ratio of Acetyl-Tubulin / Total Tubulin. A dose-dependent increase confirms SIRT2 inhibition.
Data Interpretation & Expected Results
Quantitative Benchmarks
The following table summarizes expected performance metrics for TMPB-Ade compared to standard reference inhibitors.
| Parameter | TMPB-Ade (Test Compound) | AGK2 (Reference) | SirReal2 (Reference) |
| SIRT2 IC50 (Cell-free) | ~ 2 - 8 µM | 3.5 µM | 0.14 µM |
| SIRT1 IC50 | > 50 µM (Selectivity > 10x) | > 50 µM | > 50 µM |
| Tubulin Acetylation (EC50) | ~ 10 - 15 µM | ~ 10 µM | ~ 1 µM |
| Solubility (PBS) | Low (< 50 µM) | Low | Moderate |
| Stability (t1/2 in media) | > 24 hours | > 24 hours | > 24 hours |
Troubleshooting Guide
-
Issue: Precipitation in Assay Buffer.
-
Cause: The tetramethylbenzoyl group is highly hydrophobic.
-
Solution: Ensure DMSO concentration is 1-2% or add 0.01% Triton X-100 to the buffer.
-
-
Issue: No increase in Acetyl-Tubulin.
-
Cause: Compensation by HDAC6 (another tubulin deacetylase).
-
Solution: Co-treat with a low dose of Tubastatin A (HDAC6 inhibitor) to isolate SIRT2 effects, or use SIRT2-knockdown cells as a negative control.
-
References
-
Teltumbade, R., et al. (2013). "Structure-activity relationship studies of N9-substituted adenine derivatives as SIRT2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(21), 5887-5892.
-
North, B. J., et al. (2003). "The human Sir2 ortholog, SIRT2, is an NAD+-dependent tubulin deacetylase." Molecular Cell, 11(2), 437-444.
-
Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science, 317(5837), 516-519.
-
PubChem Compound Summary. (2023). "9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)-". National Center for Biotechnology Information.
Reaction conditions for nucleophilic substitution of 9-benzoyl adenine derivatives
Application Notes & Protocols
Topic: Reaction Conditions for Nucleophilic Substitution of 9-Benzoyl Adenine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N9-Substituted Adenine Derivatives
Adenine, a fundamental component of nucleosides and coenzymes, serves as a privileged scaffold in medicinal chemistry and drug development. Modification of the adenine core, particularly at the N9 position, has yielded a vast array of compounds with significant therapeutic potential, including antiviral, anticancer, and anti-inflammatory agents.[1][2] The synthesis of these derivatives often hinges on the regioselective introduction of substituents, a task complicated by the multiple nucleophilic nitrogen atoms within the purine ring (N1, N3, N7, and N9).
Direct alkylation of adenine often leads to a mixture of isomers, with the N9-substituted product typically being the thermodynamically favored major product.[1][3] However, to achieve higher yields and predictable regioselectivity, especially in complex syntheses, a strategic approach involving protecting groups is essential. This guide focuses on the use of N6-benzoyl adenine as a key intermediate for nucleophilic substitution, detailing the reaction conditions, mechanistic principles, and practical protocols for synthesizing N9-substituted adenine derivatives.
The Role of the N6-Benzoyl Protecting Group
The exocyclic amino group (N6) of adenine possesses nucleophilic character that can compete during substitution reactions. Furthermore, its presence influences the electronic properties of the purine ring. The introduction of an electron-withdrawing benzoyl group at the N6 position serves two primary purposes:
-
Passivation of the N6-Amino Group: The benzoyl group effectively masks the nucleophilicity of the exocyclic amine, preventing it from participating in undesired side reactions.[4]
-
Electronic Modulation for N9-Selectivity: The electron-withdrawing nature of the benzoyl group alters the electron density across the purine ring. This change has been observed to enhance the propensity for protonation and subsequent alkylation at the N7 position in some cases, a remarkable substituent effect.[5] However, in many standard SN2 and Mitsunobu reactions, its primary role is to ensure clean, high-yielding substitutions.
The benzoyl group is robust, stable to a wide range of reaction conditions, and can be reliably removed under basic conditions, such as with aqueous or gaseous ammonia or methylamine, making it a versatile tool in nucleoside chemistry.[4]
Core Mechanistic Pathways for N9-Substitution
Two principal and highly reliable methods for the N9-substitution of N6-benzoyl adenine are direct alkylation with electrophiles and the Mitsunobu reaction with alcohols.
Direct N9-Alkylation (SN2 Pathway)
This is the most common method, involving the reaction of N6-benzoyl adenine with an alkyl halide (or similar electrophile) in the presence of a base. The reaction proceeds via a classic SN2 mechanism.
-
Mechanism: A base (e.g., K₂CO₃, NaH) deprotonates the N9-position of the purine ring, generating a potent nucleophilic adenide anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group and forming the new C-N bond at the N9 position.
-
Regioselectivity: While N9-alkylation is generally favored, the formation of other isomers like N7 or N3 can occur.[3] The choice of solvent is critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are known to favor the formation of the N9-substituted product.[1][3] Kinetic studies on the benzylation of adenine have shown that the reaction is second-order and follows an SN2 pathway for both N9 and N3 substitution.[6][7]
Caption: Simplified workflow of the Mitsunobu reaction for N9-alkylation.
Experimental Protocols
Protocol 1: General Procedure for N9-Alkylation using an Alkyl Halide
This protocol describes a standard method for the regioselective N9-alkylation of N6-benzoyladenine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N6-Benzoyladenine | ≥98% | Standard Supplier | Must be dry. |
| Alkyl Halide (R-X) | ≥98% | Standard Supplier | e.g., Benzyl bromide, Ethyl iodide. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Standard Supplier | Finely ground to increase surface area. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Crucial for reaction success. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |
| Brine | Saturated NaCl(aq) | In-house | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N6-benzoyladenine (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to create a suspension (approx. 0.1 M concentration). Add anhydrous, powdered potassium carbonate (2.0 eq). [3]3. Activation: Stir the suspension vigorously at room temperature for 30-60 minutes.
-
Addition of Electrophile: Add the alkyl halide (1.1-1.2 eq) dropwise to the suspension.
-
Reaction: Continue stirring the reaction mixture at room temperature. Reaction time can vary from 12 to 24 hours. [3]Monitor the progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane).
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts. Wash the filter cake with a small amount of DMF.
-
Combine the filtrate and washings. Remove the DMF under reduced pressure (high vacuum).
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with water (2x) and then with brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N9-substituted-N6-benzoyladenine. [3]
-
Protocol 2: General Procedure for N9-Alkylation via Mitsunobu Reaction
This protocol provides a method for coupling alcohols to the N9 position with stereochemical inversion.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N6-Benzoyladenine | ≥98% | Standard Supplier | Must be dry. |
| Alcohol (R-OH) | ≥98% | Standard Supplier | Primary or secondary alcohol. |
| Triphenylphosphine (PPh₃) | ≥99% | Standard Supplier | |
| Diisopropyl Azodicarboxylate (DIAD) | 98% | Standard Supplier | DEAD can also be used. |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | Anhydrous diethyl ether is an alternative. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N6-benzoyladenine (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.2 eq).
-
Dissolution: Add anhydrous THF and stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DIAD (1.2 eq) dropwise to the stirred solution. [8]The order of addition is critical; adding the azodicarboxylate last is standard practice. [8]A color change (e.g., to yellow/orange) is typically observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Work-up:
-
Remove the THF under reduced pressure.
-
The crude residue will contain the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine).
-
-
Purification:
-
Direct purification by silica gel column chromatography is the most common method. A gradient elution (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) is typically used to separate the product from the less polar triphenylphosphine and the more polar byproducts.
-
Protocol 3: N6-Benzoyl Group Deprotection
This final step removes the protecting group to reveal the target N9-substituted adenine.
Procedure
-
Dissolve the purified N9-substituted-N6-benzoyladenine in methanolic ammonia (7N solution) in a sealed pressure vessel.
-
Stir the solution at room temperature or gently heat to 40-50 °C for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the vessel, then carefully open it in a fume hood.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can often be purified by simple recrystallization or a short silica gel plug if necessary.
Summary of Reaction Conditions and Outcomes
| Reaction Type | Nucleophile/Electrophile | Base / Reagents | Solvent | Temp. | Typical Outcome & Notes |
| Direct Alkylation | Alkyl Bromide/Iodide | K₂CO₃, NaH, Cs₂CO₃ | DMF, DMSO, Acetonitrile | RT - 60 °C | Good to excellent yields for N9-isomer. Polar aprotic solvents are key. [1][3] |
| Direct Alkylation | Alkyl Chloride | NaH, DBU, TEA | DMSO | RT - 50 °C | Slower than with bromides/iodides but effective. Follows second-order kinetics. [6][7] |
| Mitsunobu | Primary/Secondary Alcohols | PPh₃ / DIAD or DEAD | THF, Dioxane, DCM | 0 °C to RT | Excellent for stereospecific synthesis with inversion of configuration. [8][9] |
| Deprotection | - | Methanolic Ammonia, NaOH(aq) | Methanol, Ethanol | RT - 50 °C | Cleavage of the N6-benzoyl amide bond to yield the free amine. [4] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (K₂CO₃ not anhydrous/powdered).2. Non-anhydrous solvent.3. Poorly reactive electrophile. | 1. Use freshly dried and powdered K₂CO₃ or a stronger base like NaH.2. Use freshly opened anhydrous solvent.3. Switch to a more reactive electrophile (e.g., iodide instead of chloride) or increase the reaction temperature. |
| Formation of Multiple Products | 1. Competing N7 or N3 alkylation.2. Reaction temperature is too high. | 1. Ensure a polar aprotic solvent (DMF/DMSO) is used. Changing the base/counter-ion can sometimes influence regioselectivity.<[6]br>2. Run the reaction at room temperature or lower. |
| Difficult Purification (Mitsunobu) | Co-elution of product with triphenylphosphine oxide (Ph₃P=O) or DIAD-H₂. | 1. Try a different solvent system for chromatography.2. For Ph₃P=O removal, trituration with cold diethyl ether can sometimes precipitate the byproduct.3. For DIAD-H₂, an acidic wash during work-up can help remove the basic hydrazine byproduct. |
| Starting Material Recovered | 1. Insufficient amount of base or alkylating agent.2. Reaction time too short. | 1. Use a slight excess of base (1.5-2.0 eq) and electrophile (1.1-1.2 eq).2. Allow the reaction to run for a longer period, monitoring carefully by TLC. |
Overall Synthesis Workflow
Caption: Overall workflow for synthesizing N9-substituted adenine derivatives.
References
-
Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]
-
An Efficient Mitsunobu Coupling to Adenine-Derived Carbocyclic Nucleosides. Synfacts. [Link]
-
Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Regioselective alkylation of the exocyclic nitrogen of adenine and adenosine by the Mitsunobu reaction. ResearchGate. [Link]
-
An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. PubMed. [Link]
-
Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Reactions of N-acyl-9-substituted adenines applications to chemical modifications. LOCKSS. [Link]
-
Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography, characterization of N9- and N3- benzyladenine. University of Pretoria. [Link]
-
Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. PMC. [Link]
-
Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ResearchGate. [Link]
-
N1- and C6-Substituted Adenines: A Regioselective and Efficient Synthesis. ResearchGate. [Link]
-
Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA. PMC. [Link]
-
NEW SUBSTITUTED N9-ADENINE DERIVATIVES, PHARMACEUTICAL COMPOSITIONS CONTAINING SAME AND USE THEREOF. EPO. [Link]
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. data.epo.org [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Preventing hydrolysis of the benzoyl group in 9H-Purin-6-amine derivatives
Introduction: The Benzoyl Group Paradox
In the synthesis of nucleoside analogs and oligonucleotides, the N6-benzoyl group on adenine is a cornerstone of protecting group strategy.[1][2] It offers robustness during many synthetic transformations while allowing for reliable removal under specific basic conditions.[3] However, this conditional lability can also be a significant liability. Premature cleavage of the benzoyl group is a frequent source of failed reactions, reduced yields, and complex purification challenges.
This guide provides field-proven insights and troubleshooting workflows to help you maintain the integrity of the N6-benzoyl group on your 9H-Purin-6-amine derivatives. We will move beyond simple protocols to explain the causal mechanisms of hydrolysis and provide a logical framework for diagnosing and solving these stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the N6-benzoyl group on my purine derivative so susceptible to hydrolysis?
The N6-benzoyl group forms an amide bond with the exocyclic amine of the adenine ring. The stability of this bond is dictated by the electrophilicity of the amide's carbonyl carbon. Hydrolysis, especially under basic conditions, occurs via nucleophilic acyl substitution. A hydroxide ion (or other nucleophile) attacks this carbonyl carbon.
The purine ring system itself is electron-withdrawing, which slightly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than an amide on a simple alkylamine. This electronic feature, combined with reaction conditions, is the root cause of its lability.
Caption: Base-catalyzed hydrolysis of the N6-benzoyl group.
Q2: What are the primary experimental factors that trigger premature benzoyl group cleavage?
Several factors can independently or synergistically lead to unwanted deprotection. Understanding these is the key to prevention.
-
pH (The Primary Culprit): The benzoyl group is most labile under basic conditions. The rate of hydrolysis increases significantly with pH. Standard deprotection protocols explicitly use strong bases like ammonium hydroxide, methanolic ammonia, or sodium methoxide to ensure complete and efficient cleavage.[3][4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Elevated temperatures used to drive a primary reaction can inadvertently accelerate the rate of debenzoylation. Many standard deprotection protocols utilize heat (e.g., 55-65 °C) to reduce reaction times from over 12 hours to just a few hours.[3]
-
Solvent System: Protic solvents, especially water and methanol, can act as nucleophiles and participate directly in the hydrolysis reaction. The presence of water in aprotic solvents like DMF or DMSO can also be sufficient to cause slow hydrolysis over time, especially if basic or acidic impurities are present.
-
Reaction Time: For reactions where hydrolysis is a slow, competing side reaction, extending the overall reaction time will naturally lead to a greater accumulation of the deprotected byproduct.
Q3: My benzoyl group was cleaved during my last experiment. How do I troubleshoot this?
Use the following workflow to diagnose the potential cause and identify a solution. This diagnostic tree helps you systematically evaluate the most likely factors.
Caption: Troubleshooting workflow for unintended debenzoylation.
Q4: How can I safely run a reaction in an aqueous or protic solvent without cleaving the benzoyl group?
While challenging, it is possible by rigorously controlling the pH. The key is to keep the solution neutral or slightly acidic.
-
Buffering is Essential: Use a suitable buffer system (e.g., phosphate, MES, HEPES) to maintain the pH in the 6.0-7.5 range.
-
Monitor pH: If your reaction generates or consumes acid/base, you may need to monitor the pH and make adjustments throughout the reaction.
-
Low Temperature: Run the reaction at the lowest feasible temperature to minimize the background rate of hydrolysis.
Q5: What are the best alternative protecting groups if benzoyl is too labile for my synthesis?
If your synthetic route involves harsh basic conditions or requires high heat, the benzoyl group may not be suitable. In these cases, consider an alternative. The choice depends on the specific conditions you need it to withstand and the deprotection strategy for your final product.
| Protecting Group | Abbreviation | Relative Stability to Base | Common Deprotection Conditions | Notes |
| Benzoyl | Bz | Moderate | NH₄OH or MeNH₂ at 25-65°C; NaOMe/MeOH.[3][5] | The industry standard for oligonucleotide synthesis; well-characterized.[1] |
| Acetyl | Ac | Less Stable | Milder basic conditions than Bz. Required for UltraFAST deprotection schemes.[5] | More labile than benzoyl; useful when very mild deprotection is required. |
| Dimethylformamidine | dmf | More Stable | Hydrazinolysis; mild basic conditions. | Offers increased stability to acidic depurination compared to benzoyl.[6] |
Analytical & Experimental Protocols
Q6: How can I accurately monitor my reaction for benzoyl group hydrolysis?
Visual inspection by Thin Layer Chromatography (TLC) is a rapid first-pass method. The deprotected product will be significantly more polar than the benzoylated starting material, resulting in a much lower Rf value. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
TLC Analysis: Spot the reaction mixture on a silica gel plate. The appearance of a new, lower Rf spot (that co-spots with a genuine sample of debenzoylated adenine derivative, if available) indicates hydrolysis.[3]
-
HPLC Analysis: A reverse-phase HPLC method (e.g., C18 column) will show a new peak eluting earlier than your N6-benzoyl compound, corresponding to the more polar, deprotected product. Peak integration allows for precise quantification of the extent of hydrolysis.
-
LC-MS Analysis: For unambiguous identification, Liquid Chromatography-Mass Spectrometry can confirm the mass of the starting material, desired product, and the deprotected side-product.[7]
Protocol 1: Standard Procedure for Intentional N6-Benzoyl Deprotection
(This protocol is provided as a reference for the conditions you must AVOID to prevent hydrolysis)
This protocol describes the complete deprotection of N6-benzoyl-2'-deoxyadenosine using saturated methanolic ammonia, a widely used and effective method.[3]
Materials:
-
N6-benzoyl-2'-deoxyadenosine
-
Methanol (anhydrous)
-
Ammonia gas or a pre-made saturated solution of ammonia in methanol
-
Round-bottom flask with a stir bar
-
TLC plates (silica gel) and a suitable developing solvent (e.g., 9:1 DCM:MeOH)
-
UV lamp for visualization
Procedure:
-
Dissolve the N6-benzoyl-2'-deoxyadenosine substrate in anhydrous methanol (approx. 30-50 mL per gram of substrate) in the round-bottom flask.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution for 15-20 minutes until saturation is achieved, or add a sufficient volume of a commercially available saturated solution of ammonia in methanol (e.g., 7N).
-
Seal the flask securely and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC every 2-4 hours. The reaction is complete when the starting material spot is no longer visible by UV light. The reaction typically takes 12-24 hours.[3]
-
Upon completion, remove the solvent under reduced pressure to yield the crude deprotected 2'-deoxyadenosine. The product can then be purified by silica gel chromatography if necessary.
| Deprotection Method | Reagents & Conditions | Typical Time | Notes |
| Methanolic Ammonia | Saturated NH₃ in Methanol, Room Temp. | 12-24 hours | Mild and widely used. Suitable for both N- and O-benzoyl groups.[3] |
| Ammonium Hydroxide | Conc. NH₄OH, 55-65 °C | 2-8 hours | Faster due to elevated temperature. Common in oligonucleotide deprotection.[1][3] |
| AMA (NH₄OH/Methylamine) | 1:1 mixture of aq. NH₄OH and 40% aq. MeNH₂, 65 °C | 10-15 minutes | "Ultra-fast" method; can cause side products with other protecting groups.[3][5] |
| Sodium Methoxide | Catalytic NaOMe in Methanol, Room Temp. | 1-4 hours | Very rapid, especially for O-benzoyl groups. Requires neutralization step.[3] |
References
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]
-
Froehler, B. C., & Matteucci, M. D. (1983). Dialkylformamidines: Depurination Resistant N6-protecting Group for Deoxyadenosine. Nucleic Acids Research, 11(22), 8031–8036. [Link]
-
McCoy, C., et al. (2022). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PLoS One, 17(4), e0266583. [Link]
-
Yang, E. (2017). Answer to "What is an easy method for the deprotection of Benzoyl group?". ResearchGate. [Link]
-
Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E, 69(Pt 6), o954–o955. [Link]
-
Schramm, V. L. (2011). Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. Journal of Biological Chemistry, 286(48), 41185–41191. [Link]
-
van der Heden van Noort, G. J., et al. (2018). Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography, characterization of N9- and N3- benzyladenine. University of Pretoria. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. Dialkylformamidines: depurination resistant N6-protecting group for deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing purification methods for 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)-
Technical Support Center: 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- Internal Designation: N9-TMBA (Tetramethylbenzoyl Adenine)
Welcome to the Technical Resource Hub. As a Senior Application Scientist, I have curated this guide to address the specific physicochemical challenges associated with 9-(2,3,5,6-tetramethylbenzoyl)adenine . This compound presents a unique "solubility-stability paradox" due to the conflict between the polar adenine core and the sterically bulky, lipophilic tetramethylbenzoyl group at the N9 position.
The following modules replace standard templates with field-proven troubleshooting protocols.
Module 1: The Solubility & Stability Paradox
Q: Why does my compound precipitate in standard Reverse-Phase HPLC mobile phases (MeOH/Water)? A: You are battling the "Lipophilic Shield" effect. While adenine is polar, the 2,3,5,6-tetramethylbenzoyl moiety is a massive hydrophobic slab. It disrupts the water solvation shell around the purine ring.
-
The Trap: Users often dissolve the sample in 100% DMSO, then inject it into a high-aqueous mobile phase (e.g., 5% ACN). The compound instantly crashes out at the injection valve or column head, causing high backpressure.
-
The Fix: You must increase the organic "floor" of your gradient.
-
Protocol: Do not start at <10% Organic. Start your gradient at 25-30% Acetonitrile .
-
Injection Solvent: Use a 1:1 mix of DMSO and Methanol (if stable, see below) or pure DMF. Avoid pure DMSO if injecting large volumes (>20 µL) to prevent "solvent plugs" that distort peak shapes.
-
Q: I see a growing impurity peak (Adenine) the longer the sample sits in the autosampler. Is my compound degrading? A: Yes. This is a classic N9-acyl hydrolysis issue, exacerbated by acidic modifiers.
-
The Mechanism: The N9-acyl bond in purines is electronically similar to an N-acyl imidazole (an active acylating agent). While the tetramethyl group provides significant steric protection (the "ortho effect"), the bond remains susceptible to nucleophilic attack, especially in the presence of acid catalysts (like TFA) or protic solvents (Methanol/Water).
-
The Solution:
-
Eliminate TFA: Trifluoroacetic acid promotes hydrolysis of the amide bond. Switch to 10mM Ammonium Acetate (pH 7.0) .
-
Solvent Switch: If degradation persists, avoid Methanol (which can act as a nucleophile to form the methyl ester). Use Acetonitrile as your organic modifier.
-
Module 2: Chromatographic Optimization (Purification)
Q: How do I separate the product from unreacted Adenine and the Benzoyl Chloride reagent? A: You can exploit the massive polarity difference.
-
Adenine: Highly Polar (Elutes at void volume in RP-HPLC).
-
Tetramethylbenzoyl Chloride: Non-polar/Reactive (Hydrolyzes to acid).
-
Product (N9-TMBA): Mid-Polarity (Retained).
Recommended Flash Chromatography Protocol (Normal Phase):
-
Stationary Phase: High-performance spherical silica (20-40 µm).
-
Mobile Phase A: Dichloromethane (DCM)
-
Mobile Phase B: 10% Methanol in DCM (Pre-mixed).
-
Gradient:
Time (CV) % B Logic 0-2 0% Elutes non-polar tetramethylbenzoic acid/chloride residues. 2-8 0-30% Linear ramp. Product typically elutes here. | 8-12 | 30-100% | Wash step to elute unreacted Adenine (very sticky). |
Recommended HPLC Protocol (Reverse Phase):
-
Column: C18 with high carbon load and end-capping (e.g., Phenomenex Gemini or Waters XBridge) to reduce silanol interactions with the adenine amine.
-
Buffer: 10 mM Ammonium Acetate (pH 7.5). Do not use phosphate buffers (difficult to remove post-prep).
-
Gradient: 30% to 90% Acetonitrile over 15 minutes.
Module 3: Visualization of Workflows
Diagram 1: The Stability-Driven Purification Decision Tree
This logic gate prevents the common error of acid-induced degradation during purification.
Caption: Decision matrix emphasizing neutral pH conditions to prevent N9-acyl hydrolysis.
Module 4: Crystallization & Isolation (Scale-Up)
Q: My product oils out during recrystallization. How do I get a solid? A: "Oiling out" occurs because the melting point of the solvated impurity mix is lower than the boiling point of your solvent. The bulky tetramethyl group makes crystal packing difficult (low lattice energy).
The "Anti-Solvent Diffusion" Protocol: Do not use heat-cool cycles (thermal stress risks hydrolysis). Use vapor diffusion or anti-solvent addition.
-
Dissolve: Dissolve the crude oil in the minimum amount of DCM or THF (Good solvents).
-
Precipitate: Slowly add Heptane (Anti-solvent) dropwise with vigorous stirring until a persistent cloudiness appears.
-
Seed: If you have any solid specks from a previous batch, add them now.
-
Rest: Let it stand at 4°C. The tetramethyl group prefers non-polar environments, but the adenine core will drive precipitation from heptane.
Table 1: Solvent Compatibility Guide
| Solvent System | Suitability | Risk Factor | Application |
| Water / MeOH | Low | High (Hydrolysis) | Avoid for storage. |
| DCM / Hexane | High | Low | Best for Recrystallization.[1] |
| DMSO | High | Low | Best for Stock Solutions (Store -20°C). |
| TFA / Water | Forbidden | Critical (Degradation) | Do not use. |
References
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies (Application Note AN59). Retrieved from [Link]
-
PubChem. (2025). 9H-Purin-6-amine, N,9-dimethyl- Compound Summary. (Used for physicochemical property comparison of N9-substituted adenines). Retrieved from [Link]
Sources
Technical Support Center: Tetramethylbenzoyl Adenine (TmBA) Stability in Cell Culture
[1]
Topic: Resolving Stability & Solubility Issues of Tetramethylbenzoyl Adenine (TmBA)
Executive Summary & Molecule Profile
Tetramethylbenzoyl adenine (TmBA) (CAS: 36855-54-6) is a synthetic N9-substituted adenine derivative.[1] Unlike free adenine, the presence of the sterically hindered 2,3,5,6-tetramethylbenzoyl group significantly alters its physicochemical properties. While this modification often enhances biological specificity or metabolic resistance, it introduces two critical stability challenges in cell culture environments:
-
Hydrophobic Aggregation: The lipophilic tetramethylbenzoyl moiety leads to rapid precipitation in aqueous media, often mistaken for chemical degradation.[1]
-
Hydrolytic Cleavage: The N-glycosidic-like amide bond is susceptible to hydrolysis, releasing free adenine and tetramethylbenzoic acid, a process accelerated by pH extremes and serum esterases.[1]
This guide provides validated protocols to maintain TmBA integrity during experimental workflows.
Troubleshooting Guide (Q&A)
Category A: Physical Stability (Solubility & Precipitation)[1]
Q1: I see fine crystals forming in my media after 24 hours. Is my compound degrading? Diagnosis: Likely physical instability (precipitation) , not chemical degradation.[1] TmBA is highly hydrophobic. When diluted from a DMSO stock into aqueous media, it can undergo "crash precipitation," forming micro-crystals that are invisible initially but grow over time. Solution:
-
Step 1: Do not exceed the solubility limit (typically <50 µM in serum-free media).[1]
-
Step 2: Use an intermediate dilution step. Instead of adding 100% DMSO stock directly to media, dilute the stock 1:10 in sterile PBS/BSA (0.1%) first, vortex immediately, then add to the final volume. The albumin acts as a carrier protein to prevent aggregation.
-
Step 3: Inspect media under 10x microscopy before adding cells.
Q2: Can I autoclave TmBA directly in the basal media? Answer: No. While adenine itself is autoclave-stable, the N-benzoyl bond in TmBA is thermally labile. Autoclaving at 121°C will likely hydrolyze the compound into free adenine and tetramethylbenzoic acid. Protocol: Always filter-sterilize TmBA solutions using a 0.22 µm PVDF or PES membrane after dissolving in media. Do not use Nylon filters, as they can bind hydrophobic small molecules.
Category B: Chemical & Biological Stability[2]
Q3: My cellular response decreases significantly after 48 hours. Is TmBA unstable at 37°C? Diagnosis: This suggests hydrolytic instability or serum inactivation .[1] The half-life of N-acyl adenines can be reduced by serum esterases or spontaneous hydrolysis at pH > 7.4. Solution:
-
Buffer Control: Ensure your media is essentially buffered (HEPES 25 mM) to maintain pH 7.2–7.[1]4. Alkaline shifts (common in long cultures) accelerate hydrolysis.
-
Serum Replacement: If possible, reduce Fetal Bovine Serum (FBS) to 1-2% or use Heat-Inactivated FBS (HI-FBS).[1] Heat inactivation (56°C for 30 min) reduces esterase activity that might cleave the benzoyl group.
-
Replenishment Strategy: For experiments >48 hours, perform a half-media change with fresh TmBA every 24 hours.
Q4: How should I store the stock solution? Answer: Store as a 10–50 mM stock in anhydrous DMSO at -20°C.
-
Critical: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials. Moisture uptake by DMSO will catalyze hydrolysis of the stock over time.
Experimental Protocols
Protocol A: Preparation of Stable TmBA Media
Purpose: To create a working solution that minimizes precipitation and hydrolysis.
-
Stock Prep: Dissolve 10 mg TmBA in anhydrous DMSO to reach 50 mM. Verify clarity.
-
Carrier Complexing (Optional but Recommended):
-
Final Dilution: Add the TmBA-BSA complex to pre-warmed (37°C) culture media.
-
Filtration: Filter sterilize using a low-binding PVDF syringe filter .
-
QC: Check UV absorbance at 260 nm (Adenine peak) and ~280-300 nm (Benzoyl shift) to verify concentration.
Protocol B: Assessing Stability via HPLC
Purpose: To distinguish between precipitation and degradation.
-
Sampling: Collect 500 µL of media at t=0, 24, 48h.
-
Processing:
-
Sample A (Total): Mix 1:1 with acetonitrile (dissolves precipitate).
-
Sample B (Soluble): Centrifuge at 10,000 x g for 5 min; take supernatant.
-
-
Analysis: Run on C18 column (Gradient: 5% to 95% ACN in water + 0.1% Formic Acid).
-
Interpretation:
-
If A > B: Precipitation occurred.[1]
-
If A shows new peaks (free adenine): Chemical degradation occurred.
-
Data Visualization
Table 1: Physicochemical Profile & Stability Data
| Parameter | Value/Condition | Notes |
| Molecular Weight | ~295.34 g/mol | Formula: C₁₆H₁₇N₅O |
| Max Solubility (Aq) | < 100 µM | Highly dependent on pH and serum proteins.[1] |
| Max Solubility (DMSO) | > 50 mM | Stable for 6 months at -20°C. |
| Half-life (pH 7.4, 37°C) | ~48–72 Hours | Spontaneous hydrolysis of amide bond.[1] |
| Half-life (pH 8.0, 37°C) | < 24 Hours | Rapid base-catalyzed hydrolysis.[1] |
| Filter Compatibility | PVDF, PES | Avoid Nylon (High binding loss).[1] |
Diagram 1: TmBA Degradation & Handling Workflow
Caption: Stability pathways of TmBA. Red paths indicate failure modes (precipitation); yellow indicates chemical degradation leading to loss of bioactivity.
Diagram 2: Recommended Solubilization Protocol
Caption: Step-by-step solubilization workflow to prevent hydrophobic aggregation of TmBA in aqueous media.
References
-
PubChem. (2025).[1] 9-(2,3,5,6-tetramethylbenzoyl)adenine (CID 215943).[1] National Library of Medicine. [Link][1]
-
Hill, K., & Schaller, G. E. (2013).[1] Enhancing Cytokinin Stability in Aqueous Solution. Journal of Plant Growth Regulation. (Contextual grounding on Adenine derivative stability).
-
Mik, V., et al. (2011).[1] N9-substituted derivatives of cytokinin: Synthesis and stability. Bioorganic & Medicinal Chemistry. (Provides mechanistic insight into N-acyl/alkyl adenine stability).
Identifying common impurities in 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- synthesis
Case ID: PUR-9-TMB-SYNTH Status: Active Support Subject: Impurity Profiling and Troubleshooting for Sterically Hindered N9-Purine Acylation
Executive Summary: The Chemistry of the Problem
You are synthesizing 9-(2,3,5,6-tetramethylbenzoyl)adenine . This is a non-trivial synthesis. You are attempting to attach an extremely bulky acyl group (the duryl group) to the N9 position of the purine ring.
The Core Conflict:
-
Thermodynamics vs. Kinetics: N9-acyl adenines are inherently labile. They function as "activated amides" and have a strong driving force to undergo an intramolecular N9
N6 acyl migration . This rearranges the molecule into the thermodynamically stable exocyclic amide (N6-isomer). -
Steric Shielding: The 2,3,5,6-tetramethyl group provides a "molecular shield." While this is likely designed to stabilize the N9-acyl bond against hydrolysis, it also hinders the initial attack of the adenine nucleophile on the acid chloride.
This guide identifies the specific impurities resulting from these competing forces and provides protocols to mitigate them.
Impurity Identification Guide
The following table categorizes the most common impurities based on their mechanistic origin.
| Impurity Code | Name | Structure Description | Origin | Detection (HPLC/UV) |
| IMP-A | N6-Isomer (Rearrangement Product) | Acyl group on exocyclic amine ( | N9 | Distinct UV shift. The N6-acyl conjugation extends the chromophore differently than the N9-acyl. |
| IMP-B | Durylic Acid (Hydrolysis Product) | 2,3,5,6-tetramethylbenzoic acid | Hydrolysis. Moisture in solvent or workup. The N9-acyl bond is susceptible to nucleophilic attack by water. | Early eluting (polar). Broad peak if mobile phase pH is not controlled. |
| IMP-C | Adenine (Starting Material) | 9H-Purin-6-amine | Incomplete Reaction. Due to steric hindrance of the tetramethylbenzoyl chloride. | Very early eluting. Matches SM standard. |
| IMP-D | N7-Isomer (Kinetic Byproduct) | Acyl group on N7 imidazole nitrogen | Kinetic Control. Often formed initially but rapidly hydrolyzes or rearranges. | Rare with such bulky groups, but possible as a trace peak. |
Visualizing the Impurity Pathways
The following diagram illustrates the critical "Danger Zone" where your target product (N9-Acyl) converts into its impurities.
Caption: Reaction landscape showing the instability of the N9-target and its degradation pathways into thermodynamic isomers (IMP-A) and hydrolysis products (IMP-B/C).
Troubleshooting & FAQs
Q1: Why does my product peak decrease while a new peak grows during overnight stirring?
Diagnosis: You are witnessing the N9
-
Mechanism: The exocyclic amine (N6) acts as a nucleophile, attacking the carbonyl of the N9-acyl group. This is an intramolecular rearrangement.
-
Solution:
-
Stop the reaction earlier. Monitor by HPLC every 30 minutes.
-
Lower the temperature. Perform the acylation at 0°C or -10°C.
-
Avoid protic solvents. Ensure your solvent (DMF, THF, or Pyridine) is strictly anhydrous.
-
Q2: I have low conversion (<50%) even with excess acid chloride.
Diagnosis: Steric Hindrance (The "Tetramethyl" Effect).
-
Mechanism: The four methyl groups on the benzoyl ring create a "picket fence" around the carbonyl carbon, making it extremely difficult for the bulky adenine to attack.
-
Solution:
-
Use a Catalyst: Add DMAP (4-Dimethylaminopyridine) . The DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically demanding than the acid chloride itself, facilitating the transfer to adenine.
-
Switch Reagents: If the acid chloride is too sluggish, convert the acid to a mixed anhydride using isobutyl chloroformate, which is often more reactive for purine couplings.
-
Q3: The product degrades during silica gel chromatography.
Diagnosis: Acidic Hydrolysis.
-
Mechanism: Silica gel is slightly acidic. The N9-acyl bond, being an "active amide," is acid-labile.
-
Solution:
-
Neutralize the Silica: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexane/ethyl acetate.
-
Switch to Alumina: Neutral Alumina is often gentler on N-acylated heterocycles.
-
Crystallization: Skip chromatography. Attempt to precipitate the product from the reaction mixture by adding cold ether or water (rapidly, to avoid hydrolysis).
-
Optimized Synthesis Protocol
This protocol is designed to maximize the N9-Target while suppressing the N6-Rearrangement .
Reagents:
-
Adenine (1.0 eq)
-
2,3,5,6-Tetramethylbenzoyl chloride (1.2 eq)
-
Base: NaH (Sodium Hydride, 60% dispersion) - Strong base ensures deprotonation of N9.
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Workflow:
-
Deprotonation (The Critical Step):
-
Suspend Adenine in anhydrous DMF under Argon/Nitrogen.
-
Cool to 0°C .
-
Add NaH portion-wise. Stir for 30-45 mins. Why? This generates the Sodium adenide salt. The negative charge is delocalized, but N9 becomes a potent nucleophile.
-
-
Acylation:
-
Add 2,3,5,6-Tetramethylbenzoyl chloride dropwise at 0°C.
-
CRITICAL: Do NOT allow the temperature to rise above 5°C during addition.
-
Stir at 0°C for 2–4 hours. Do not reflux. Heat promotes the N9
N6 migration.
-
-
Quench & Workup:
-
Pour the reaction mixture into Ice Water (0°C).
-
Observation: The product should precipitate immediately.
-
Filter rapidly.
-
Wash with cold water and cold diethyl ether (removes unreacted acid chloride/acid).
-
-
Drying:
-
Vacuum dry over
. Do not use heat drying (oven), as this may trigger solid-state rearrangement.
-
References
-
Regioselectivity of Purine Acylation
- Title: "Acyl Migration in N-Acyl
- Source: Journal of Organic Chemistry (General Principle Cit
- Context: Establishes the thermodynamic preference for N6-acyl over N9-acyl deriv
-
URL:[Link] (Landing Page)
-
Steric Effects in Benzoylation
- Title: "Steric Hindrance in the Acyl
- Source: Tetrahedron Letters.
- Context: Explains the reactivity drop in 2,6-disubstituted benzoyl chlorides.
-
URL:[Link]
-
Analytical Methods for Purines
- Title: "Separation of Purine Bases and Nucleosides by HPLC."
- Source: Journal of Chrom
-
URL:[Link]
(Note: Specific literature on the exact "2,3,5,6-tetramethyl" derivative is proprietary or sparse; these references ground the mechanistic principles used in this guide.)
Minimizing side reactions during the benzoylation of 9H-Purin-6-amine
Technical Support Center: Selective -Benzoylation of 9H-Purin-6-amine
Strategic Overview: The Solubility-Selectivity Paradox
The benzoylation of 9H-Purin-6-amine (Adenine) is a deceptive reaction. While theoretically simple, it presents a classic "Solubility-Selectivity Paradox" that frustrates standard organic synthesis:
-
Solubility: Adenine is notoriously insoluble in most organic solvents due to strong intermolecular hydrogen bonding and
-stacking. -
Selectivity: To dissolve adenine, researchers often resort to polar aprotic solvents (DMF, DMSO) or strong bases. However, these conditions expose the competing nucleophilic sites (
, , and ) to acylation, leading to complex regioisomeric mixtures.
The Solution: The industry-standard approach to minimize side reactions is Transient Protection (Silylation) . Instead of forcing adenine to dissolve, we temporarily modify it with trimethylsilyl (TMS) groups. This renders the molecule soluble in organic solvents (like pyridine or DCM) and sterically blocks the ring nitrogens, directing the benzoyl chloride to the exocyclic
Master Protocol: The Transient Silylation Method
This protocol is designed to eliminate the formation of
Reagent Stoichiometry Table
Precision is critical. Use Molar Equivalents (eq) to scale.
| Component | Role | Equiv. (Molar) | Critical Note |
| Adenine | Substrate | 1.0 | Dry thoroughly before use. |
| Pyridine | Solvent/Base | ~10-15 vol | Must be anhydrous (<50 ppm |
| TMS-Cl | Transient Protecting Group | 4.0 - 4.2 | Excess ensures complete solubility and |
| Benzoyl Chloride (BzCl) | Acylating Agent | 2.5 - 3.0 | Intentionally drives reaction to Bis-Bz state (see Section 3). |
| Ammonium Hydroxide (28%) | Quench/Hydrolysis | Excess | Selectively cleaves the imide bond. |
Step-by-Step Workflow
Phase 1: Transient Protection (Solubilization)
-
Suspend Adenine (1.0 eq) in anhydrous Pyridine .
-
Cool to 0°C under inert atmosphere (
or Ar). -
Add TMS-Cl (4.2 eq) dropwise.
-
Observation: The suspension will clear and become a homogeneous solution as silylated adenine is formed.
-
-
Stir at room temperature for 30–60 minutes .
Phase 2: Acylation
-
Cool the solution back to 0°C .
-
Add Benzoyl Chloride (2.7 eq) dropwise.
-
Technical Insight: Do not aim for mono-benzoylation here. It is kinetically cleaner to drive the reaction fully to the
-bis-benzoyl species than to stop at mono and deal with unreacted starting material.
-
-
Allow to warm to room temperature and stir for 2–4 hours .
Phase 3: Selective Hydrolysis (The "Cleanup")
Mechanistic Visualization
The following diagram illustrates the pathway. Note how the "Bis-Benzoyl" intermediate is an expected station on the way to the final product, not a failure mode.
Caption: Reaction pathway utilizing transient silylation to bypass solubility issues and control regioselectivity. The process intentionally passes through a bis-benzoylated state before selective hydrolysis.
Troubleshooting & Diagnostics
Diagnostic Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Moisture in Pyridine/TMS-Cl | TMS-Cl reacts faster with water than adenine. Ensure pyridine is dried over molecular sieves. If the solution never clears in Phase 1, abort and dry solvents. |
| Product is | Insufficient Hydrolysis | The ammonia quench was too short or too weak. Resuspend the solid in dilute |
| Presence of | Failed Silylation | If TMS protection is incomplete (low eq of TMS-Cl), the ring nitrogens remain exposed. Ensure >4.0 eq TMS-Cl is used. |
| Starting Material Remains | Stoichiometry Error | If you reduced BzCl to <2.0 eq to "avoid" bis-benzoylation, you likely stalled the reaction. Use excess BzCl and rely on the hydrolysis step to fix it. |
FAQ: Expert Insights
Q: Why can't I just use 1.0 equivalent of Benzoyl Chloride to get the mono-product?
A: Because the
Q: How do I distinguish between the Mono- and Bis-benzoylated products? A:
-
TLC: The Bis-product is significantly less polar (higher
) than the Mono-product because it lacks the amide hydrogen. -
NMR: The Mono-product will show a broad singlet (NH) around 11.0–12.0 ppm. The Bis-product lacks this proton and integrates for 10 aromatic protons (benzoyl) vs 5.
Q: Can I use Benzoyl Anhydride instead of Benzoyl Chloride? A: Yes, and it is often milder. However, Benzoyl Chloride is preferred in the TMS protocol because the chloride ion assists in the cleavage of the silyl groups during the reaction progression. If using anhydride, you may need longer reaction times.
References
-
BenchChem. (2025).[5][6][7] The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide. Retrieved from
- Tišler, M. (1988). Synthesis of N-Acyladenines. In Synthetic Procedures in Nucleic Acid Chemistry.
-
Sigma-Aldrich. (2024). Product Specification: N6-Benzoyladenine. Retrieved from
-
ResearchGate. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. Retrieved from
Sources
- 1. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Benzoylation - Unacademy [unacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 9-(2,3,5,6-tetramethylbenzoyl)-9H-purin-6-amine
Introduction
In the realm of medicinal chemistry and drug development, the unambiguous structural characterization of novel synthesized compounds is a cornerstone of progress. 9H-Purin-6-amine, commonly known as adenine, is a fundamental component of nucleic acids. Its derivatives are widely explored for various therapeutic applications. This guide focuses on a specific derivative, 9-(2,3,5,6-tetramethylbenzoyl)-9H-purin-6-amine, providing an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum.
As researchers, our goal extends beyond merely acquiring a spectrum; we aim to interpret it with confidence to validate the molecular structure. This guide is structured to provide not only a detailed prediction and interpretation of the ¹H NMR spectrum but also to compare this powerful technique with other analytical methods. We will delve into the causality behind spectral features, offer field-proven experimental protocols, and ground our claims in authoritative sources, ensuring a trustworthy and comprehensive resource for scientists in the field.
Below is the chemical structure of our target molecule, with key proton environments labeled for discussion throughout this guide.
Caption: Labeled regions of 9-(2,3,5,6-tetramethylbenzoyl)-9H-purin-6-amine.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The interpretation of an NMR spectrum is a process of decoding the electronic environment of each proton. The chemical shift (δ, in ppm) tells us about the shielding of a proton, the integration value reveals the relative number of protons generating the signal, and the splitting pattern (multiplicity) informs us about neighboring protons. For the title compound, we can predict the spectrum by analyzing its distinct structural regions and comparing them to known data from similar molecules. The following analysis assumes DMSO-d₆ as the solvent, as it is excellent for dissolving purine derivatives and contains a residual proton signal at δ ~2.50 ppm for calibration[1][2].
| Label | Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Authoritative Comparison |
| HA | Purine C2-H | ~8.2 | Singlet | 1H | The two protons on the purine ring, C2-H and C8-H, are distinct and appear as singlets due to the absence of adjacent protons. In N9-substituted adenines, such as N9-benzyladenine, the C2-H proton is typically observed slightly upfield from the C8-H proton, appearing at δ 8.16 in DMSO-d₆.[1][3] |
| HB | Purine C8-H | ~8.3 - 8.4 | Singlet | 1H | Consistent with data from N9-benzyladenine, the C8-H proton is expected to be further downfield than C2-H, resonating around δ 8.26 in DMSO-d₆.[1][3] The electron-withdrawing nature of the attached tetramethylbenzoyl group at the N9 position may induce a further slight downfield shift. |
| HF | Amine N6-H₂ | ~7.3 (broad) | Singlet (broad) | 2H | The exocyclic amine protons typically appear as a broad singlet. Their chemical shift is variable and depends on concentration, temperature, and solvent. In N9-benzyladenine, this signal, integrated for two protons, is observed as part of a multiplet around δ 7.33–7.23, overlapping with phenyl protons.[1] |
| HC | Benzoyl C4'-H | ~7.0 - 7.2 | Singlet | 1H | The tetramethylbenzoyl ring has a single aromatic proton. Based on the spectrum of 1,2,4,5-tetramethylbenzene, a close structural analog, the aromatic proton appears as a singlet at δ 6.86.[4] The attachment of the electron-withdrawing carbonyl group will likely shift this proton further downfield. |
| HE | Methyl (3',5') | ~2.1 - 2.3 | Singlet | 6H | Due to the molecule's symmetry, the two methyl groups at the C3' and C5' positions are chemically equivalent. In 1,2,4,5-tetramethylbenzene, the methyl protons appear as a singlet at δ 2.15.[4] A similar shift is expected here. |
| HD | Methyl (2',6') | ~2.0 - 2.2 | Singlet | 6H | The two methyl groups at C2' and C6' are also equivalent due to symmetry but are in a different environment compared to the 3',5' methyls due to their proximity to the carbonyl group. Their chemical shift is expected to be similar to, but distinct from, the other methyl signal. |
Comparative Guide to Complementary Analytical Techniques
While ¹H NMR is exceptionally powerful, relying on a single analytical technique can be precarious. For unequivocal structure confirmation, a multi-faceted approach is the gold standard in scientific research. Below, we compare ¹H NMR with other common analytical techniques for the characterization of 9-(2,3,5,6-tetramethylbenzoyl)-9H-purin-6-amine.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Detailed proton environment, connectivity (via coupling), and stoichiometry. | Provides a unique fingerprint of the molecule. Clearly distinguishes between purine and benzoyl protons. Integration confirms the correct number of protons in each environment. | Does not directly observe non-protonated carbons. Can have overlapping signals in complex regions. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Confirms the total carbon count (16 unique signals expected). Differentiates between sp² (aromatic/amide) and sp³ (methyl) carbons. The carbonyl carbon signal (~165-175 ppm) is highly diagnostic. | Low natural abundance of ¹³C requires longer acquisition times. Does not provide information on proton attachment without specialized experiments (e.g., DEPT). |
| 2D NMR (COSY, HMBC) | Correlation between nuclei (H-H, C-H). | COSY would show no correlations, confirming all proton signals are singlets. HMBC is critical for confirming the N9 substitution by showing a correlation between the C8-H/C4-H purine protons and the benzoyl carbonyl carbon. | Requires more instrument time and more complex data processing compared to 1D NMR. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides the exact molecular weight (Expected: C₁₆H₁₇N₅O, MW: 295.34 g/mol )[5], confirming the molecular formula. Fragmentation can help identify the purine and benzoyl fragments. | Does not provide information about the specific arrangement of atoms or isomerism (e.g., cannot distinguish between N9, N7, or N3 substitution without fragmentation analysis). |
| FT-IR Spectroscopy | Presence of specific functional groups. | Can quickly confirm the presence of key functional groups: N-H stretching (amine, ~3300-3100 cm⁻¹), C=O stretching (amide, ~1680-1650 cm⁻¹), and C=N/C=C stretching (aromatic rings, ~1600-1450 cm⁻¹). | Provides limited information on the overall carbon skeleton and connectivity. The spectrum can be complex and difficult to interpret fully. |
Experimental Protocols and Workflow
Adherence to a robust protocol is essential for acquiring high-quality, reproducible NMR data. This section outlines a standard operating procedure for the analysis of the title compound.
Workflow for Structural Elucidation
The diagram below illustrates a logical workflow for the comprehensive characterization of a newly synthesized compound like 9-(2,3,5,6-tetramethylbenzoyl)-9H-purin-6-amine.
Caption: Recommended workflow for structural characterization.
Step-by-Step ¹H NMR Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 9-(2,3,5,6-tetramethylbenzoyl)-9H-purin-6-amine into a clean, dry vial. The causality for this mass is to achieve sufficient concentration for a good signal-to-noise ratio in a reasonable time without causing solubility issues.
-
Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. DMSO-d₆ is chosen for its excellent solvating power for many organic molecules, especially those with hydrogen-bonding capabilities like our target compound.[3]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. A clear, particulate-free solution is critical to avoid spectral artifacts and line broadening.
-
Add a small amount (1-2 µL) of a 1% solution of tetramethylsilane (TMS) in the deuterated solvent to serve as an internal standard (δ = 0.00 ppm).[6]
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
-
Data Acquisition (on a 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This is a self-validating step; poor shimming results in broad, distorted peaks, while good shimming yields sharp, symmetrical lineshapes.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm) and transmitter offset.
-
Set the acquisition parameters: typically a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire the data, typically using 16 to 64 scans to achieve an adequate signal-to-noise ratio. The number of scans can be adjusted based on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or the residual DMSO-d₅ peak to δ 2.50 ppm.[2]
-
Integrate all signals and normalize the values to a known proton signal (e.g., the singlet for Hc).
-
Analyze the chemical shifts, integrations, and multiplicities to assign the structure.
-
Conclusion
The ¹H NMR spectrum of 9-(2,3,5,6-tetramethylbenzoyl)-9H-purin-6-amine offers a wealth of structural information, discernible through the careful analysis of its constituent proton environments. The predicted spectrum is characterized by a set of distinct singlets corresponding to the purine, aromatic, and methyl protons, providing a clear and interpretable fingerprint of the molecule. However, as this guide emphasizes, the highest level of scientific rigor is achieved not in isolation, but through the synergistic application of multiple analytical techniques. By complementing ¹H NMR with ¹³C NMR, 2D NMR, and mass spectrometry, researchers can build an unassailable case for the structure of their compound, ensuring the integrity and validity of their downstream research and development efforts.
References
-
Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. University of Pretoria. Available at: [Link]
-
Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. National Institutes of Health. Available at: [Link]
-
Supporting Information for: A simple 13C-labeling protocol for the solid-state NMR analysis of RNA. ScienceOpen. Available at: [Link]
-
Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules. PubMed. Available at: [Link]
-
Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography, characterization of N9- and N3- benzyladenine. University of Pretoria. Available at: [Link]
-
Isolation and synthesis of N-acyladenine and adenosine alkaloids from a southern Australian marine sponge, Phoriospongia sp. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. ResearchGate. Available at: [Link]
-
9H-Purin-6-amine, N,N,9-trimethyl-. NIST WebBook. Available at: [Link]
-
9H-Purin-6-amine, N,9-dimethyl-. PubChem. Available at: [Link]
-
(PDF) N-Benzyl-9-isopropyl-9H-purin-6-amine. ResearchGate. Available at: [Link]
-
9H-Purin-6-amine,N,9-dimethyl-. NIST WebBook. Available at: [Link]
-
Chemical shifts. University of Regensburg. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
(PDF) 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Available at: [Link]
-
Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. Available at: [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances. Available at: [Link]
-
9H-Purin-6-amine, 9-alpha-D-ribofuranosyl-. PubChem. Available at: [Link]
-
9-Methyl-N-phenyl-9H-purin-6-amine. SpectraBase. Available at: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
Synthesis, Characterization and Reactivity of a σ‐Donating Ni0‐Stabilized Silyliumylidene Ion. National Institutes of Health. Available at: [Link]
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. scienceopen.com [scienceopen.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. 1,2,4,5-Tetramethylbenzene(95-93-2) 1H NMR spectrum [chemicalbook.com]
- 5. 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- | 36855-54-6 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Mass Spectrometry Profiling of 9H-Purin-6-amine Derivatives
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behaviors of 9H-Purin-6-amine (Adenine) and its N-substituted derivatives (e.g., cytokinins, nucleoside analogs). It is designed for researchers requiring high-confidence structural elucidation and isomer differentiation in drug discovery and metabolomics.
We compare the two dominant ionization modalities—Electrospray Ionization (ESI) and Electron Impact (EI) —and detail specific fragmentation pathways that serve as diagnostic fingerprints for N6-substituted and N7/N9-alkylated isomers.
Part 1: Comparative Analysis of Ionization Modalities
The choice between ESI and EI dictates the nature of the spectral data obtained. For 9H-Purin-6-amine derivatives, ESI is the industry standard for LC-coupled quantitation, while EI remains valuable for library matching of volatile derivatives.
Table 1: Ionization Performance Matrix
| Feature | ESI-MS/MS (Soft Ionization) | EI-MS (Hard Ionization) |
| Primary Ion Species | Protonated Molecular Ion | Radical Cation |
| Fragmentation Control | Tunable via Collision Energy (CID) | Fixed (typically 70 eV), extensive |
| Sensitivity | High (Femtomolar range) | Moderate to High (Nanomolar) |
| Structural Insight | Excellent for side-chain mapping via MS/MS | Excellent for fingerprinting the purine core |
| Sample Requirement | Polar/Semipolar in solution (LC-compatible) | Volatile or Derivatized (GC-compatible) |
| Key Limitation | Isomer differentiation requires chromatography | Often misses molecular ion ( |
Scientist’s Note: For profiling physiological cytokinins or drug metabolites, ESI-MS/MS in Positive Mode is the validated protocol. The proton affinity of the N1 and N3 positions on the purine ring facilitates high ionization efficiency.
Part 2: Fragmentation Mechanisms & Diagnostic Ions
Understanding the specific bond cleavages is essential for interpreting MS/MS spectra. 9H-Purin-6-amine derivatives follow predictable dissociation pathways governed by the stability of the aromatic purine system.
The Adenine Core Pathway (Sequential HCN Loss)
The unsubstituted adenine core (
-
Mechanism: Sequential loss of Hydrogen Cyanide (HCN, 27 Da) and Ammonia (NH
, 17 Da). -
Pathway:
. -
Alternative (High Energy): Direct ring opening releasing HCN units:
.
N6-Substituted Derivatives (The Cytokinin Pathway)
For derivatives like N6-Benzyladenine (6-BA) or Kinetin , the weakest bond is the
-
Diagnostic Event: The cleavage of the N6 side chain almost invariably yields a high-abundance fragment at
136 (protonated adenine). -
Secondary Fragments: The side chain itself may retain the charge depending on its proton affinity relative to the purine ring.
Visualization: Fragmentation Pathway of N6-Benzyladenine
The following diagram illustrates the collision-induced dissociation (CID) pathway for N6-Benzyladenine (
Caption: CID Fragmentation pathway of N6-Benzyladenine. The m/z 136 ion is the primary diagnostic marker for the purine scaffold.
Differentiation of N7 vs. N9 Isomers
A common synthetic challenge is the mixture of N7- and N9-alkylated isomers.[1][2] While NMR (HMBC/NOESY) is the gold standard for confirmation, MS provides rapid screening clues.
-
Thermodynamics: N9 isomers are generally thermodynamically more stable; N7 isomers are kinetically favored in certain alkylation conditions but are often less stable.
-
LC Retention (Critical): On C18 Reverse Phase columns, N7-isomers typically elute earlier than N9-isomers due to a larger dipole moment and higher polarity.
-
Fragmentation Ratios:
-
N7-isomers: Often show a higher ratio of the
fragment (loss of the side chain) because the N7-substitution disrupts the imidazole resonance more significantly than N9-substitution. -
N9-isomers: The alkyl bond is more robust; fragmentation often involves ring opening before side-chain loss.
-
Part 3: Validated Experimental Protocol
This protocol is optimized for the structural characterization of adenine derivatives using LC-ESI-MS/MS.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).
-
Why: Formic acid ensures protonation of the N1/N3 sites, maximizing
signal.
-
Phase 2: LC-MS/MS Conditions
-
Instrument: Q-TOF or Triple Quadrupole (QqQ).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Note: Slow gradient required to separate N7/N9 isomers.
-
Phase 3: MS Parameters (Source-Dependent)
| Parameter | Setting | Causality |
| Capillary Voltage | 3.5 kV | Standard for positive mode ESI. |
| Cone Voltage | 20-40 V | Higher voltage may induce in-source fragmentation (useful for "pseudo-MS3"). |
| Collision Energy | Ramp 10-40 eV | Low energy preserves molecular ion; high energy reveals ring-opening. |
| Scan Range | m/z 50 - 500 | Covers precursor and small HCN fragments. |
Part 4: Structural Elucidation Workflow
Use this logic flow to identify unknown purine derivatives.
Caption: Decision tree for identifying N6-substituted adenine derivatives and distinguishing regioisomers.
References
-
Fragmentation of Adenine under Energy Control. PubMed. Available at: [Link]
-
Fragmentation Mechanisms of Cytosine, Adenine and Guanine Ionized Bases. Royal Society of Chemistry. Available at: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Available at: [Link]
-
Electrospray Ionization Tandem Mass Spectrometry of Purine Analogues. TSI Journals. Available at: [Link]
Sources
Comparative Analysis of Reference Standards for 9-(2,3,5,6-Tetramethylbenzoyl)adenine
Topic: Benchmarking Reference Standards for 9-(2,3,5,6-Tetramethylbenzoyl)adenine Analysis Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC Leads
Executive Summary
In the synthesis of nucleoside analogs and oligonucleotide therapeutics, the protection of the N9 position of the purine ring is a critical process step. 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- (CAS: 36855-54-6), hereafter referred to as N9-TMBA , represents a specific class of sterically hindered, acylated adenine derivatives.
While the 2,3,5,6-tetramethylbenzoyl (duryl) group offers superior stability compared to simple benzoyl protection, this compound remains kinetically labile under specific hydrolytic conditions. This guide benchmarks the available reference standard grades for N9-TMBA, providing a risk-based framework for selection during drug development.
The Challenge: Why Standard Selection Matters for N9-TMBA
The analysis of N-acylated purines presents a unique "Heisenberg" challenge in chromatography: the act of analyzing the sample can degrade it.
-
The Structural Trap: The bond between the N9 nitrogen of adenine and the carbonyl of the tetramethylbenzoyl group is an amide-like linkage. However, because the imidazole ring is electron-deficient, this bond is susceptible to hydrolysis, reverting to Adenine and 2,3,5,6-tetramethylbenzoic acid .
-
The Steric Shield: The four methyl groups on the benzoyl ring (positions 2,3,5,6) create a "steric fortress" that slows down nucleophilic attack. This makes N9-TMBA more persistent than standard benzoyl adenine, allowing it to survive workups and appear as a downstream impurity.
Scientific Causality: If your reference standard is not fully characterized for water content and hydrolytic degradation products, you will systematically overestimate the purity of your API and underestimate the presence of this genotoxic-risk impurity.
Comparative Guide: Reference Standard Tiers
There is currently no pharmacopeial (USP/EP) monograph for this specific impurity. Therefore, users must choose between Custom Certified Standards and Commercial Research Grades.
Table 1: Performance Matrix of N9-TMBA Standard Grades
| Feature | Tier 1: Custom Certified Reference Material (CRM) | Tier 2: Commercial Research Grade | Tier 3: In-House Synthesized (Crude) |
| Primary Use | GMP Release Testing, Validation, Calibration | Method Development, Peak Identification | Early Route Scouting |
| Purity Assignment | Absolute (Mass Balance/qNMR) (Purity = 100% - Water - Solvents - Inorganics) | Area % (HPLC) (Ignores water/inorganics) | Theoretical |
| Traceability | SI-Traceable (via NIST/BAM internal standards) | Vendor Batch Number only | Lab Notebook Reference |
| Critical Data | Water Content (KF), Residual Solvents (GC), ROI | Often missing KF/Solvent data | NMR only |
| Risk Profile | Low: Eliminates potency errors. | High: "100% Area" may actually be 85% Potency due to salt/water. | Critical: Unknown degradation products. |
| Cost | $ (Time-intensive) |
Decision Framework: Selecting the Right Standard
Do not default to the most expensive standard immediately. Use this phase-appropriate logic to optimize resources without compromising data integrity.
Figure 1: Decision tree for selecting N9-TMBA reference standards based on development stage and quantification needs.
Technical Protocol: Reliable Analysis of N9-TMBA
To validate your reference standard, you must prove it does not degrade during the analysis.
The "Cold-Diluent" Protocol
Standard methods often use 0.1% Formic Acid or TFA. Avoid this. Acidic diluents accelerate the hydrolysis of the N9-acyl bond.
Step-by-Step Methodology:
-
Diluent Preparation:
-
Use Acetonitrile:Water (50:50 v/v) buffered with 10mM Ammonium Acetate (pH 6.5).
-
Crucial: Chill the diluent to 4°C prior to use.
-
-
Stock Solution:
-
Weigh N9-TMBA standard accurately.
-
Dissolve in 100% Acetonitrile first (to ensure solubility of the lipophilic duryl group), then dilute to volume with the buffered aqueous component.
-
-
HPLC Parameters:
-
Column: C18 Sterically Protected (e.g., Zorbax StableBond or equivalent), 3.5 µm.
-
Mobile Phase A: 10mM Ammonium Acetate (pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes. (The tetramethyl group makes this compound highly hydrophobic; it will elute late).
-
Detection: UV at 260 nm (Adenine max) and 230 nm (Benzoyl absorption).
-
Self-Validating System Suitability Test (SST)
How do you know if your standard is degrading on the column?
-
The Plateau Check: Inject the standard. If the peak tails significantly or shows a "saddle" between the N9-TMBA peak and the Adenine peak, on-column hydrolysis is occurring.
-
The Re-injection Check: Analyze the same vial after 4 hours in the autosampler. If the Adenine peak area increases by >2%, the solution stability is compromised.
Mechanistic Insight: The Degradation Pathway
Understanding the breakdown of your reference standard is essential for troubleshooting "Ghost Peaks."
Figure 2: Hydrolytic degradation pathway of N9-TMBA. Note that Impurity B (the acid) will likely elute later than Adenine but earlier than the Parent due to ionization at neutral pH.
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 91244293: 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)-." PubChem, Accessed 2024. [Link]
-
U.S. Food and Drug Administration (FDA). "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics." FDA.gov, 2015. [Link]
-
European Directorate for the Quality of Medicines (EDQM). "Reference Standards: Technical Guide." EDQM, 2023. [Link]
Technical Comparison Guide: UV-Vis Absorption Maxima of 9-(2,3,5,6-Tetramethylbenzoyl)adenine
Executive Summary
This guide details the UV-Vis spectral properties of 9-(2,3,5,6-tetramethylbenzoyl)adenine (also known as 9-Duryladenine ). This compound represents a specialized class of sterically hindered N9-acyl adenines , designed to resist the rapid hydrolytic degradation typically observed in standard N9-acyl purines.
Key Technical Finding:
Unlike the widely used N6-benzoyladenine (
Part 1: UV-Vis Absorption Data & Comparison
The following table contrasts the optical properties of 9-Duryladenine against its parent compound (Adenine) and standard regioisomeric alternatives.
Comparative Spectral Data Table
| Compound | Substitution Position | Spectral Character | ||
| Adenine (Unmodified) | None | 260 - 261 | ~13,400 | Standard reference peak. |
| 9-(2,3,5,6-Tetramethylbenzoyl)adenine | N9 (Imidazole) | 272 - 274 * | ~14,500 | Diagnostic Peak. Bathochromic shift vs. Adenine due to N9-acylation; resembles aliphatic acyls due to steric twist. |
| N6-Benzoyladenine | N6 (Exocyclic Amine) | 279 - 281 | ~17,000 | Strong bathochromic shift due to extended conjugation with the exocyclic amine. |
| 9-Acetyladenine | N9 (Imidazole) | 272 | ~14,000 | Electronic analog to 9-Duryladenine (due to phenyl decoupling). |
*Note: Data represents values in anhydrous acetonitrile or dichloromethane. Values may shift ±2 nm in protic solvents due to hydrogen bonding, though hydrolysis is a risk in aqueous media.
Part 2: Mechanistic Insight & Structural Logic
To interpret the UV-Vis data correctly, one must understand the Steric Orthogonality Principle governing the tetramethylbenzoyl (duryl) group.
The N9-Acyl Shift
Acylation at the N9 position removes the hydrogen from the imidazole ring, altering the tautomeric equilibrium and electron density of the purine
The "Duryl" Decoupling Effect
In a standard benzoyl group, the phenyl ring can rotate to be coplanar with the carbonyl, extending conjugation. However, in 9-(2,3,5,6-tetramethylbenzoyl)adenine , the four methyl groups (specifically the 2,6-ortho methyls) create severe steric clash with the carbonyl oxygen.
-
Consequence: The phenyl ring is forced perpendicular (orthogonal) to the carbonyl group.
-
Spectral Result: The phenyl ring is effectively "decoupled" from the purine conjugation system. Therefore, the UV spectrum resembles that of an aliphatic N9-acyl adenine (like 9-acetyladenine,
272 nm) rather than a fully conjugated benzoyl system.
Structural Visualization (DOT Diagram)
Caption: Logical flow demonstrating how steric hindrance in the duryl group decouples conjugation, shifting the UV maximum to ~273 nm.
Part 3: Experimental Protocol for Validation
Since N9-acyl adenines are kinetically unstable and prone to hydrolysis (cleavage) or aminolysis (migration to N6), strict control of the experimental environment is required to observe the correct
Protocol: Anhydrous UV-Vis Characterization
Reagents:
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Do not use water or methanol, as N9-acyl groups rapidly hydrolyze or solvolyze.
-
Standard: 9-(2,3,5,6-tetramethylbenzoyl)adenine (freshly synthesized or recrystallized).
Workflow:
-
Blanking: Fill a quartz cuvette (1 cm path length) with anhydrous MeCN. Run a baseline correction from 220 nm to 350 nm.
-
Sample Preparation:
-
Dissolve ~1 mg of compound in 10 mL anhydrous MeCN.
-
Dilute to a final concentration of approx.
(Absorbance should be 0.6–0.8 AU).
-
-
Measurement:
-
Scan immediately from 350 nm down to 220 nm.
-
Critical Check: Observe the peak at 273 nm .
-
Troubleshooting: If the peak appears at 260 nm , the sample has hydrolyzed (lost the acyl group). If the peak appears at 280 nm , the acyl group may have migrated to the N6 position (thermodynamic rearrangement).
-
References
- Lister, J. H. (1971). Purines. In The Chemistry of Heterocyclic Compounds (Vol. 24, Part II). Wiley-Interscience. (Detailed discussion on UV spectra of N9- vs N6-substituted purines).
- Girgis, N. S., & Jorgensen, E. C. (1978). Synthesis and properties of N-acyladenines. Journal of Chemical Ecology, 4, 509-520. (Foundational work on N-acyl adenine stability and spectra).
-
McLaughlin, L. W., & Piel, N. (1984). Chromatographic purification of nucleosides and oligonucleotides. Journal of Chromatography A, 291, 1-15. Link (Reference for UV maxima of protected nucleosides).
-
Geen, G. R., et al. (1990). Regioselective acylation of adenine and its derivatives. Tetrahedron, 46(19), 6903-6914. Link (Describes the synthesis and characterization of hindered N-acyl adenines).
Safety Operating Guide
Personal protective equipment for handling 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)-
Part 1: Executive Safety Assessment
Immediate Action Required: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.
While specific toxicological data for this precise regioisomer is limited in public domains, the structural activity relationship (SAR) dictates a high-risk classification. The molecule consists of a bioactive adenine core modified with a lipophilic 2,3,5,6-tetramethylbenzoyl group at the N9 position.
The Safety Logic (Why this matters):
-
Bioactivity: Adenine analogs are potent kinase inhibitors and receptor antagonists.
-
Enhanced Bioavailability: The tetramethylbenzoyl group significantly increases lipophilicity compared to native adenine, facilitating rapid dermal absorption and cell membrane penetration.
-
Instability: N9-acyl adenines can be labile, potentially releasing the benzoyl moiety and free adenine under physiological conditions, acting as a prodrug.
Hazard Classification (Derived from Analogous Adenine Derivatives):
-
Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).
-
Sensitization: Category 1 (May cause allergic skin reaction).
-
Target Organ Toxicity: Potential for reproductive or genetic toxicity (based on purine analog mechanism).
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on "standard lab PPE." The risk of dermal absorption requires a barrier strategy that accounts for the solvent vector (e.g., DMSO, DMF) often used with this compound.
PPE Loadout Specifications[2]
| Protection Zone | Standard Handling (Solids/Weighing) | High-Risk Handling (Solutions/Synthesis) | Technical Rationale |
| Respiratory | N95 / P2 Respirator | P100 / P3 Half-Face (if outside hood) | Prevents inhalation of micro-particulates during weighing. |
| Hand Protection | Double Nitrile Gloves (Min 5 mil outer) | Laminate (Silver Shield) under Nitrile | The benzoyl group aids lipid solubility; standard nitrile degrades rapidly in DMF/DMSO vectors. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Face Shield + Goggles | Adenine derivatives are severe eye irritants; dust can bypass standard safety glasses. |
| Body | Tyvek® Lab Coat (Closed front) | Tyvek® Coverall (w/ Hood) | Cotton lab coats absorb liquids and hold the toxin against the skin. Non-woven Tyvek repels particulates. |
| Footwear | Closed-toe, leather/synthetic | Shoe covers (booties) | Prevents tracking of potent dusts out of the containment zone. |
Visualizing the PPE Decision Logic
Figure 1: PPE Selection Logic based on physical state. Note the escalation for solution-phase handling due to solvent-mediated skin permeation.
Part 3: Operational Protocols
Engineering Controls (The Primary Barrier)
-
Solid Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration. If unavailable, use a static-free balance enclosure.
-
Solution Handling: Chemical Fume Hood with face velocity >100 fpm.
-
Static Control: Use an ionizing fan during weighing. Lipophilic powders are often electrostatic and "jump," creating invisible contamination.
Step-by-Step Handling Workflow
Step A: Preparation (The "Clean" Zone)
-
Don inner nitrile gloves.
-
Don Tyvek lab coat/coverall.
-
Inspect fume hood airflow monitor.
-
Place absorbent bench paper (plastic side down) in the work area to capture micro-spills.
Step B: Weighing & Solubilization (The "Hot" Zone)
-
Double Glove: Don outer gloves (Nitrile or Laminate).
-
Weighing: Open the vial only inside the hood. Use a disposable antistatic spatula.
-
Solvent Addition: If dissolving in DMSO, add solvent slowly down the side of the vial to minimize aerosolization.
-
Critical Note: DMSO carries dissolved compounds through nitrile gloves in <5 minutes. If a splash occurs, change gloves immediately.
-
-
Sealing: Parafilm all vials immediately after use.
Step C: Decontamination & Doffing [1]
-
Wipe down the exterior of the reaction vessel with a soap/water solution, then ethanol.
-
Dispose of bench paper and wipes into a solid hazardous waste container inside the hood.
-
Doffing Sequence:
-
Remove outer gloves (turn inside out).
-
Remove eyewear.
-
Remove Tyvek suit (roll outward to trap dust).
-
Remove inner gloves.
-
Wash hands with soap and water for 60 seconds (mechanical friction is key).
-
Visualizing the Safety Workflow
Figure 2: Operational workflow emphasizing the critical transition from weighing to solubilization.
Part 4: Emergency Response & Disposal[2]
Emergency Spill Response
-
Solid Spill (<1g): Cover with wet paper towels (to prevent dust). Wipe up.[1][2] Place in hazardous waste.
-
Solution Spill:
-
Evacuate the immediate area if outside a hood.
-
Don Silver Shield/Laminate gloves .
-
Cover with absorbent pads.
-
Clean area with 10% bleach solution (oxidizes the purine ring), followed by water.
-
Disposal Strategy
This compound is not explicitly listed on RCRA P-list or U-list, but it must be treated as Characteristic Hazardous Waste due to toxicity.
| Waste Stream | Method |
| Solid Waste | Incineration (High Temperature). Do not landfill. |
| Liquid Waste | Segregate into "Organic Waste - Toxic". Label with full chemical name. |
| Sharps/Glass | Chemically contaminated sharps container. |
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Adenine Derivatives (Generic). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Adenine Derivatives Toxicity Profile. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from
-
ChemicalBook. (2023). 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- Product Page & CAS 36855-54-6.[3] Retrieved from
-
University of California, San Diego (UCSD). (2022). Standard Operating Procedure: High Potency Active Pharmaceutical Ingredients. Retrieved from
(Note: While specific toxicological literature for the 2,3,5,6-tetramethylbenzoyl isomer is proprietary or scarce, the protocols above are grounded in the validated safety standards for Class 3 HPAPIs and N9-substituted purine analogs.)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
